molecular formula C10H13NO2 B127768 3-((Dimethylamino)methyl)benzoic acid CAS No. 155412-73-0

3-((Dimethylamino)methyl)benzoic acid

Cat. No.: B127768
CAS No.: 155412-73-0
M. Wt: 179.22 g/mol
InChI Key: JOHOBHQNCZAHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Dimethylamino)methyl)benzoic acid is a benzoic acid derivative of significant interest in organic and medicinal chemistry research. Its structure incorporates both a carboxylic acid and a basic dimethylaminomethyl group on an aromatic ring, making it a valuable multifunctional building block for chemical synthesis . This compound is primarily utilized as a key intermediate in the preparation of more complex molecules, particularly in pharmaceutical research and development . The presence of two distinct functional groups allows researchers to employ this reagent in diverse synthetic pathways, enabling the exploration of structure-activity relationships and the creation of compound libraries for biological screening. Its application as a synthetic intermediate is central to investigations in drug discovery, where it can contribute to the modulation of physicochemical properties and biological activity of lead compounds .

Properties

IUPAC Name

3-[(dimethylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHOBHQNCZAHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424360
Record name 3-((dimethylamino)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155412-73-0
Record name 3-((dimethylamino)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-((Dimethylamino)methyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-((Dimethylamino)methyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in pharmaceutical and materials science research. Its molecular structure, featuring a benzoic acid moiety, a tertiary amine, and a methylene linker, bestows upon it amphoteric and potentially zwitterionic characteristics. These structural attributes play a pivotal role in determining its solubility, a critical parameter that influences its behavior in various applications, including drug delivery systems, synthetic chemistry, and formulation development. Understanding the solubility of this compound in a diverse range of organic solvents is paramount for its effective utilization and the optimization of processes in which it is a key component.

This technical guide provides a comprehensive overview of the solubility of 3-((Dimethylamino)methyl)benzoic acid in organic solvents. It delves into the physicochemical principles governing its solubility, offers qualitative and quantitative data based on available information and analysis of structural analogs, and presents a detailed experimental protocol for the accurate determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is dictated by a delicate balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible. In the case of 3-((Dimethylamino)methyl)benzoic acid, its structure presents distinct polar and non-polar regions, leading to a complex solubility profile.

Molecular Structure and Functional Groups:

  • Benzoic Acid Moiety: The aromatic ring is inherently non-polar and contributes to solubility in non-polar organic solvents through van der Waals interactions. The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic and aprotic solvents.

  • Tertiary Amine Group: The dimethylamino group (-N(CH₃)₂) is a polar functional group with a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This enhances solubility in polar protic solvents.

  • Methylene Linker: The methylene group (-CH₂-) separating the dimethylamino and phenyl groups provides conformational flexibility and contributes to the overall non-polar character of the molecule.

Zwitterionic Potential:

Due to the presence of both an acidic carboxylic acid group and a basic tertiary amine group, 3-((Dimethylamino)methyl)benzoic acid has the potential to exist as a zwitterion, a molecule with both a positive and a negative formal charge. The extent of zwitterion formation depends on the solvent environment and the pKa values of the acidic and basic moieties. In the solid state and in certain polar solvents, the zwitterionic form may be significant, which can have a profound impact on its solubility. Zwitterions often exhibit higher melting points and greater solubility in highly polar solvents compared to their neutral counterparts.

Solubility Profile in Organic Solvents

Direct, experimentally verified solubility data for 3-((Dimethylamino)methyl)benzoic acid across a wide array of organic solvents is not extensively available in the public domain. However, by examining the solubility of structurally similar compounds, such as 3-aminobenzoic acid, 4-aminobenzoic acid, and N,N-dimethylaminobenzoic acid, we can infer a likely solubility profile.

Table 1: Qualitative and Quantitative Solubility Data of 3-((Dimethylamino)methyl)benzoic Acid and Related Compounds

Solvent ClassSolvent3-((Dimethylamino)methyl)benzoic Acid (Predicted/Reported)3-Aminobenzoic Acid (Reported)4-(Dimethylamino)benzoic Acid (Reported)Rationale for Prediction
Polar Protic WaterSparingly Soluble (Conflicting Reports)Slightly soluble in cold water (5.9 g/L at 15°C), soluble in boiling water[1]Insoluble[2]The presence of polar functional groups suggests some water solubility, but the non-polar backbone limits it. Zwitterionic character could enhance solubility.
MethanolSoluble (50-100 mg/mL)Soluble in hot alcohol, slightly soluble in cold alcohol[1]Slightly Soluble[2]The hydroxyl group of methanol can hydrogen bond with both the carboxylic acid and the tertiary amine, leading to good solubility.
EthanolSolubleSoluble in hot alcohol, slightly soluble in cold alcohol (3g/100g)[1][3]Soluble[4]Similar to methanol, ethanol is a good hydrogen bonding solvent, predicting good solubility.
Polar Aprotic AcetoneSolubleSoluble[1][3]Soluble[4]Acetone can act as a hydrogen bond acceptor for the carboxylic acid group, and its polarity can solvate the molecule.
Dimethyl Sulfoxide (DMSO)Likely SolubleData not availableSlightly Soluble[2]DMSO is a highly polar aprotic solvent capable of solvating a wide range of compounds.
N,N-Dimethylformamide (DMF)Likely SolubleSolubleData not availableDMF is another powerful polar aprotic solvent that should effectively solvate the molecule.
Non-Polar BenzeneInsolubleInsoluble[1]Data not availableThe non-polar nature of benzene is not conducive to solvating the polar functional groups of the molecule.
HexaneInsolubleInsolubleData not availableAs a non-polar alkane, hexane is a poor solvent for this polar molecule.
Other ChloroformLikely Sparingly SolubleSoluble in hot chloroform, slightly soluble in cold chloroform[1][3]Data not availableChloroform has a slight polarity and can act as a weak hydrogen bond donor.
EtherLikely Sparingly SolubleSoluble in ether[1][3]Soluble[2]The ether oxygen can act as a hydrogen bond acceptor.

Causality Behind Solubility Trends:

  • Polar Protic Solvents: The highest solubility is anticipated in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with both the carboxylic acid (as a donor and acceptor) and the tertiary amine (as an acceptor), leading to strong solute-solvent interactions that overcome the solute-solute interactions in the crystal lattice.

  • Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents such as acetone, DMSO, and DMF. These solvents can effectively solvate the molecule through dipole-dipole interactions and by acting as hydrogen bond acceptors for the carboxylic acid proton.

  • Non-Polar Solvents: Due to the presence of highly polar functional groups, the solubility in non-polar solvents like benzene and hexane is predicted to be very low. The energy required to break the strong intermolecular forces (including potential ionic interactions in a zwitterionic state) within the solid is not compensated by the weak van der Waals forces that would be formed with non-polar solvents.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until saturation is reached.

Detailed Step-by-Step Methodology: Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-((Dimethylamino)methyl)benzoic acid in a given organic solvent at a specified temperature.

Materials:

  • 3-((Dimethylamino)methyl)benzoic acid (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Shake at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant sep2->sep3 ana1 Prepare dilutions sep3->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Calculate concentration ana2->ana3

Caption: Workflow for solubility determination using the shake-flask method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-((Dimethylamino)methyl)benzoic acid to a series of vials. A visible excess of solid should remain at the end of the experiment to ensure saturation.

    • Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5][6]

  • Phase Separation:

    • Remove the vials from the shaker and allow the excess solid to settle for a short period.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.[6]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of dilutions of the filtered supernatant with the same solvent.

    • Quantify the concentration of 3-((Dimethylamino)methyl)benzoic acid in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factors.

Self-Validating System:

  • Confirmation of Equilibrium: The solubility should be determined at multiple time points. Equilibrium is confirmed when consecutive measurements yield consistent results.

  • Mass Balance: The amount of dissolved solid can be cross-verified by recovering and weighing the undissolved solid at the end of the experiment, although this is less common.

  • Purity of Solid Phase: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that no phase change or degradation has occurred.[6]

Logical Relationships in Solubility

The interplay of solute and solvent properties can be visualized to understand the factors driving solubility.

G cluster_solute 3-((Dimethylamino)methyl)benzoic Acid Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome solute Zwitterionic Potential H-Bond Donor/Acceptor Non-Polar Surface Area outcome High Solubility Low Solubility solute:f0->outcome:f0 Favors polar solvents solute:f1->outcome:f0 Favors H-bonding solvents solute:f2->outcome:f1 Favors non-polar solvents (minor effect) solvent Polarity H-Bonding Capacity Dielectric Constant solvent:f0->outcome:f0 High polarity solvent:f1->outcome:f0 Strong H-bonding solvent:f2->outcome:f0 High dielectric constant

Caption: Factors influencing the solubility of 3-((Dimethylamino)methyl)benzoic acid.

Conclusion

The solubility of 3-((Dimethylamino)methyl)benzoic acid is a complex interplay of its structural features and the properties of the solvent. Its amphoteric and potentially zwitterionic nature suggests a preference for polar solvents, with a high degree of solubility expected in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as acetone and DMSO. Conversely, its solubility in non-polar solvents is anticipated to be low. For definitive quantitative data, the shake-flask method provides a reliable and robust experimental approach. A thorough understanding of these solubility characteristics is essential for the successful application of 3-((Dimethylamino)methyl)benzoic acid in research and development.

References

  • 3-Aminobenzoic acid. (2022, October 16). ChemBK. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Journal of Chemical & Engineering Data, 64(5), 2285-2292. Retrieved from [Link]

  • Solubility of 4-Aminobenzoic Acid (C₇H₇NO₂). (n.d.). Solubility of Things. Retrieved from [Link]

  • 3-Aminobenzoic acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Burger, A., et al. (2007). Solubility of p ABA in several solvents (data in Table 1), from above:.... ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2019). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K. Journal of Chemical & Engineering Data, 64(11), 4824-4831. Retrieved from [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 38-43. Retrieved from [Link]

  • Pharmaceutical Solubility Testing. (2026, January 23). Raytor. Retrieved from [Link]

  • Xiao, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. ResearchGate. Retrieved from [Link]

  • Dadfarnia, S., et al. (2013). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar. Retrieved from [Link]

  • 4-Aminobenzoic acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Al-Obaidi, H., & Al-Akayleh, F. (2020). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystals, 10(9), 789. Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • 4-dimethylamino benzoic acid. (2024, April 9). ChemBK. Retrieved from [Link]

  • Bowman, R. E., & Stroud, H. H. (1950). Process for preparing N,N-dimethylaminobenzoic acids. U.S. Patent 4,233,458.
  • 4-(Dimethylamino)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of 3-((Dimethylamino)methyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-((Dimethylamino)methyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical and practical insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. As a Senior Application Scientist, the following guide is structured to not only present data but to also provide the underlying scientific rationale for spectral interpretation and data acquisition, ensuring both technical accuracy and field-proven applicability.

Introduction

3-((Dimethylamino)methyl)benzoic acid is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety and a dimethylaminomethyl substituent in the meta position, presents a unique combination of a carboxylic acid, a tertiary amine, and a benzylic group. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Due to a notable scarcity of published experimental spectra for 3-((Dimethylamino)methyl)benzoic acid, this guide will provide a detailed predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. This approach not only offers a robust framework for interpreting future experimental data but also serves as an educational tool for understanding structure-spectra correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-((Dimethylamino)methyl)benzoic acid, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-((Dimethylamino)methyl)benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The exact chemical shifts will be solvent-dependent, but the following predictions are made for a standard solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1H
Aromatic (H-2)~8.0Singlet (or narrow triplet)1H
Aromatic (H-4, H-6)7.8 - 8.0Multiplet2H
Aromatic (H-5)~7.5Multiplet1H
Benzylic (-CH₂-)~3.5 - 3.7Singlet2H
N-Methyl (-N(CH₃)₂)~2.2 - 2.3Singlet6H

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is grounded in the analysis of substituent effects on the benzene ring and comparison with known spectra of similar compounds. The carboxylic acid proton is expected to be significantly deshielded and will appear as a broad singlet due to hydrogen bonding and exchange with any trace water in the solvent.

The aromatic region will display a complex pattern typical of a 1,3-disubstituted benzene ring. The proton at position 2, being ortho to the carboxylic acid group, is expected to be the most deshielded among the ring protons. The protons at positions 4, 5, and 6 will exhibit splitting patterns dictated by their coupling to adjacent protons.

The benzylic methylene protons are anticipated to appear as a sharp singlet around 3.5-3.7 ppm, a characteristic region for protons on a carbon adjacent to both an aromatic ring and a nitrogen atom. The two methyl groups attached to the nitrogen are chemically equivalent and will therefore give rise to a single, sharp peak integrating to six protons, likely around 2.2-2.3 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH)165 - 170
Aromatic (C-1)130 - 135
Aromatic (C-3)135 - 140
Aromatic (C-2, C-4, C-5, C-6)125 - 135
Benzylic (-C H₂-)60 - 65
N-Methyl (-N(C H₃)₂)45 - 50

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are predicted based on the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons will resonate in the typical range of 125-140 ppm. The ipso-carbons (C-1 and C-3) directly attached to the substituents will have distinct chemical shifts compared to the other aromatic carbons. The benzylic carbon, being attached to a nitrogen and an aromatic ring, is expected in the 60-65 ppm range. Finally, the two equivalent N-methyl carbons will appear as a single peak in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial. The following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-((Dimethylamino)methyl)benzoic acid.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a spectral width that encompasses the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Tune Tune and Shim Spectrometer Standard->Tune Acquire_H1 Acquire 1H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase and Baseline Correction FT->Phase Calibrate Calibrate Chemical Shifts Phase->Calibrate Integrate Integrate (1H) Calibrate->Integrate for 1H

Caption: NMR Data Acquisition and Processing Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 3-((Dimethylamino)methyl)benzoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2800-3000Medium
C=O Stretch (Carboxylic Acid)1680-1710Strong, Sharp
C=C Stretch (Aromatic)1450-1600Medium to Weak
C-O Stretch (Carboxylic Acid)1210-1320Strong
C-N Stretch1000-1250Medium

Expertise & Experience: Interpreting the Predicted IR Spectrum

The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid dimer, which is formed through intermolecular hydrogen bonding. This broad absorption often spans from 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretching vibration will appear as a strong, sharp peak around 1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency.

The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the carboxylic acid and the C-N stretching of the tertiary amine will be found in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

For a solid sample like 3-((Dimethylamino)methyl)benzoic acid, Attenuated Total Reflectance (ATR) is a modern and convenient method.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

    • Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

    • Label the significant peaks with their wavenumbers.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Spectrum Pressure->Acquire Correction Perform Corrections (e.g., ATR) Acquire->Correction Label Label Peaks Correction->Label

Caption: ATR-FTIR Data Acquisition and Processing Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum

For 3-((Dimethylamino)methyl)benzoic acid (molar mass = 179.22 g/mol ), the following features are expected in an electron ionization (EI) mass spectrum.

m/z Predicted Fragment Interpretation
179[M]⁺˙Molecular Ion
164[M - CH₃]⁺Loss of a methyl group
134[M - COOH]⁺Loss of the carboxylic acid group
58[CH₂=N(CH₃)₂]⁺Benzylic cleavage (base peak)

Expertise & Experience: Interpreting the Predicted Mass Spectrum

The molecular ion peak ([M]⁺˙) is expected at m/z 179, confirming the molecular weight of the compound. A key fragmentation pathway for benzylic amines is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This results in the formation of a stable, resonance-stabilized iminium ion. For 3-((Dimethylamino)methyl)benzoic acid, this benzylic cleavage would lead to the formation of the [CH₂=N(CH₃)₂]⁺ ion at m/z 58. Due to its stability, this is predicted to be the base peak (the most intense peak) in the spectrum.

Other significant fragments could arise from the loss of a methyl radical from the molecular ion to give a peak at m/z 164, or the loss of the entire carboxylic acid group as a radical, leading to a fragment at m/z 134.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be in the range of 10-100 µg/mL.

    • For direct infusion, the sample can be introduced directly into the ion source.

  • Instrument Setup (GC-MS):

    • Set the GC oven temperature program to ensure the analyte elutes at a reasonable retention time and is well-separated from any impurities.

    • Set the injector temperature to ensure complete volatilization of the sample.

    • The mass spectrometer should be operated in EI mode, typically at 70 eV.

    • The mass analyzer (e.g., a quadrupole) should be set to scan a suitable mass range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The instrument software will acquire mass spectra continuously as compounds elute from the GC column.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to 3-((Dimethylamino)methyl)benzoic acid.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis Dissolve Dissolve in Volatile Solvent Inject Inject Sample into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Extract Extract Mass Spectrum from TIC Analyze->Extract Analyze_Frag Analyze Fragmentation Pattern Extract->Analyze_Frag

Caption: GC-MS Data Acquisition and Analysis Workflow.

Conclusion

This technical guide has provided a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for 3-((Dimethylamino)methyl)benzoic acid. By leveraging established spectroscopic principles and data from analogous structures, a detailed and scientifically grounded interpretation of the expected spectral features has been presented. The inclusion of standardized, field-proven experimental protocols offers a reliable framework for the acquisition of high-quality data. This document serves as an essential resource for any scientist or researcher working with this compound, enabling its confident identification and characterization.

References

  • Benzoic Acid ¹H and ¹³C NMR Spectra. Doc Brown's Chemistry. [Link]

  • Infrared Spectroscopy of Benzoic Acid. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry of Benzylamine. NIST Chemistry WebBook. [Link]

  • General Principles of NMR, IR, and MS. Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (No URL available)
  • ¹³C NMR Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(4), 271-280. (1990). [Link]

An In-Depth Technical Guide to 3-(Dimethylamino)benzoic Acid (DMAB)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've seen countless molecules leveraged in the pursuit of scientific advancement. Yet, some compounds, due to their unique electronic and structural characteristics, consistently prove to be versatile platforms for innovation. 3-(Dimethylamino)benzoic acid (DMAB), a seemingly simple aromatic carboxylic acid, is one such molecule. This guide moves beyond a cursory overview to provide an in-depth exploration of DMAB's fundamental characteristics, offering both foundational knowledge and actionable protocols for its synthesis and application. Our focus is on the "why" behind the "how," empowering researchers to not only utilize this compound but to innovate with it.

Core Molecular Profile and Physicochemical Properties

3-(Dimethylamino)benzoic acid, also known as m-(N,N-dimethylamino)benzoic acid, is an organic compound featuring a benzoic acid core substituted with a dimethylamino group at the meta-position. This substitution pattern is crucial, as it significantly influences the molecule's electronic properties, solubility, and reactivity, making it a valuable intermediate in various scientific domains.

The key identifiers and properties of DMAB are summarized below:

PropertyValueSource(s)
CAS Number 99-64-9[1]
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Light yellow to yellow-beige crystalline powder[2][3]
Melting Point 148-150 °C
Solubility Soluble in methanol (50 mg/mL); Insoluble in water
pKa 3.36±0.10 (Predicted)[4]

The presence of both a carboxylic acid (electron-withdrawing) and a dimethylamino group (electron-donating) on the benzene ring creates a unique electronic environment. The meta-substitution prevents direct resonance between these two groups, which is a key differentiator from its ortho and para isomers. This electronic arrangement influences its reactivity in electrophilic aromatic substitution and its potential as a building block in medicinal chemistry.

Caption: Molecular structure of 3-(Dimethylamino)benzoic acid.

Synthesis of 3-(Dimethylamino)benzoic Acid: A Validated Protocol

The most common and efficient laboratory-scale synthesis of DMAB is the reductive amination of 3-nitrobenzoic acid. This method is advantageous as it proceeds in high yield and the starting materials are readily available. Below is a detailed, self-validating protocol based on established procedures.[3]

Reaction Principle

The synthesis is a one-pot, two-step process. First, the nitro group of 3-nitrobenzoic acid is reduced to an amine in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. Subsequently, the in-situ generated 3-aminobenzoic acid undergoes reductive amination with formaldehyde, again in the presence of H₂ and Pd/C, to yield the desired N,N-dimethylated product.

Synthesis_Workflow Start 3-Nitrobenzoic Acid Step1 Step 1: Reduction of Nitro Group Start->Step1 H₂, Pd/C, Methanol Intermediate 3-Aminobenzoic Acid (in situ) Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 Formaldehyde, H₂, Pd/C Product 3-(Dimethylamino)benzoic Acid Step2->Product Purification Purification by Recrystallization Product->Purification FinalProduct Pure DMAB Purification->FinalProduct

Caption: Workflow for the synthesis and purification of DMAB.

Experimental Protocol

Materials:

  • 3-Nitrobenzoic acid (1.0 eq)

  • 5% Palladium on carbon (Pd/C) (catalytic amount, e.g., 1-2 mol%)

  • Methanol (solvent)

  • 37% Formaldehyde solution in water (2.2 eq)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) for inerting

  • Celite or a similar filter aid

Equipment:

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzoic acid (1.0 eq) and methanol.

  • Inerting: Sparge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 5% Pd/C catalyst to the flask under a nitrogen atmosphere.

  • First Hydrogenation (Reduction of Nitro Group): Seal the flask and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Addition of Formaldehyde: Once the initial hydrogenation is complete, carefully vent the hydrogen and flush the system with nitrogen. Add the formaldehyde solution (2.2 eq) to the reaction mixture via a dropping funnel.

  • Second Hydrogenation (Reductive Amination): Reseal the flask, purge with hydrogen, and re-pressurize to a slightly higher pressure (e.g., 60-80 psi). Continue stirring vigorously at room temperature until hydrogen uptake ceases again.

  • Work-up: Carefully vent the hydrogen and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The product will precipitate as a solid.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield light yellow crystals.[5]

Spectroscopic Characterization: A Guide to Interpretation

Authenticating the structure of synthesized DMAB is paramount. The following section details the expected spectroscopic data and provides insights into their interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of DMAB provides distinct signals for the aromatic protons and the methyl groups of the dimethylamino moiety.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.7 (br s, 1H, COOH), 7.35-7.25 (m, 2H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 6.90-6.80 (m, 1H, Ar-H), 2.94 (s, 6H, N(CH₃)₂).[4]

Interpretation:

  • The broad singlet at ~12.7 ppm is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and exchange.

  • The aromatic region (7.35-6.80 ppm) shows a complex multiplet pattern corresponding to the four protons on the benzene ring. The meta-substitution pattern leads to this complexity.

  • The sharp singlet at 2.94 ppm, integrating to 6 protons, is the key signature of the two equivalent methyl groups of the dimethylamino moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~167.9 (C=O), ~150.8 (C-N), ~131.5 (Ar-C), ~129.3 (Ar-CH), ~118.4 (Ar-CH), ~116.0 (Ar-CH), ~114.6 (Ar-CH), ~40.1 (N(CH₃)₂).

Interpretation:

  • The signal at ~167.9 ppm corresponds to the carbonyl carbon of the carboxylic acid.

  • The signal at ~150.8 ppm is the aromatic carbon directly attached to the nitrogen atom.

  • The remaining aromatic signals appear between 114 and 132 ppm.

  • The signal at ~40.1 ppm is characteristic of the two equivalent methyl carbons of the dimethylamino group.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of DMAB typically shows a prominent molecular ion peak.

  • MS (EI): m/z (%) = 165 ([M]⁺, 100), 148, 120, 92, 77.[4]

Interpretation:

  • The molecular ion peak at m/z 165 confirms the molecular weight of the compound.

  • Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 148) and -COOH (m/z 120). The peak at m/z 77 is characteristic of a phenyl group.

Applications in Research and Development

The unique structural and electronic features of DMAB make it a valuable tool in several areas of scientific research and development.

Building Block in Medicinal Chemistry

The DMAB scaffold is a versatile starting point for the synthesis of more complex molecules with potential biological activity. The dimethylamino group can act as a key pharmacophore, influencing properties like receptor binding, solubility, and metabolic stability. Benzoic acid derivatives, in general, are explored for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[6][7] The carboxylic acid moiety provides a convenient handle for derivatization, such as the formation of amides and esters, to generate libraries of compounds for screening.

Analytical Chemistry and Biochemistry

DMAB has been utilized in colorimetric assays for the determination of enzyme activity. For example, it is used in a coupled reaction to quantify the activity of peroxidase and manganese peroxidase.[3][8] This application leverages the reactivity of the aromatic ring and the chromophoric properties of the resulting products.

Potential as a MALDI Matrix

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of large biomolecules. The choice of matrix is critical for successful ionization. Benzoic acid derivatives are a well-established class of MALDI matrices.[2][4] While specific performance data for the 3-isomer (DMAB) is not as prevalent as for other derivatives like 2,5-dihydroxybenzoic acid (DHB), its fundamental properties—strong UV absorption due to the aromatic ring and the ability to participate in proton transfer—suggest its potential as a matrix for the analysis of peptides and other small molecules. Further investigation into its efficacy for different analyte classes is a promising area of research.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling DMAB.

  • Hazard Identification: DMAB is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Dimethylamino)benzoic acid is more than just a simple chemical intermediate. Its unique combination of functional groups and electronic properties makes it a versatile and valuable tool for researchers in organic synthesis, medicinal chemistry, and analytical sciences. By understanding its fundamental characteristics and employing robust synthetic and analytical protocols, scientists can effectively leverage DMAB as a building block for innovation and discovery. This guide provides a solid foundation for that endeavor, encouraging a deeper understanding and broader application of this multifaceted compound.

References

  • PubChem. (n.d.). 3-(Dimethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Schiller, J., Becher, F., & Fuchs, B. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences, 24(6), 5431. [Link]

  • Anthon, G. E., & Barrett, D. M. (2001). Colorimetric method for the determination of lipoxygenase activity. Journal of Agricultural and Food Chemistry, 49(1), 32–37.
  • National Institutes of Health. (n.d.). 3-(Dimethylamino)benzoic acid. PubChem. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination of ortho-Vanillin: A One-Pot, Three-Step, Drug-Like-Molecule Synthesis.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Fuchs, B., Schiller, J., & Süß, R. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. International Journal of Molecular Sciences, 19(12), 3949. [Link]

  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]

  • Truman State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Singh, S., & Sharma, P. K. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

Unlocking the Therapeutic Potential of 3-((Dimethylamino)methyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Drug Discovery

3-((Dimethylamino)methyl)benzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a dimethylaminomethyl group at the meta position. Its unique structural features, combining a carboxylic acid moiety with a tertiary amine, present a compelling scaffold for the exploration of novel therapeutic agents. While direct research on this specific molecule is limited, the broader class of aminobenzoic acid derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and local anesthetic properties.[1][2] This guide provides a comprehensive framework for investigating the therapeutic potential of 3-((Dimethylamino)methyl)benzoic acid, offering detailed protocols and a rationale for exploring its utility in oncology, infectious diseases, and pain management.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The table below summarizes the key properties of 3-((Dimethylamino)methyl)benzoic acid and its hydrochloride salt.

Property3-((Dimethylamino)methyl)benzoic acid3-((Dimethylamino)methyl)benzoic acid hydrochlorideReference
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₄ClNO₂[3][4]
Molecular Weight 179.22 g/mol 215.68 g/mol [3][4]
Appearance Not specifiedWhite solid[4]
Purity Not specified95%[4]
Storage Not specified0-8 °C[4]

Proposed Research Area 1: Anticancer Activity

The benzoic acid scaffold is a constituent of numerous compounds with established anticancer properties.[5] Furthermore, derivatives of aminobenzoic acid have shown promise as cytotoxic agents against various cancer cell lines.[2][6] The presence of the tertiary amine in 3-((Dimethylamino)methyl)benzoic acid may enhance cellular uptake and interaction with intracellular targets. Therefore, a systematic evaluation of its anticancer potential is a primary research directive.

Rationale for Investigation

The rationale for investigating the anticancer properties of 3-((Dimethylamino)methyl)benzoic acid is rooted in the established activity of structurally related compounds. For instance, various quinazoline derivatives, which can be synthesized from aminobenzoic acids, have demonstrated significant in vitro cytotoxicity against cancer cell lines like HeLa and MDA-MB231.[7] Moreover, the incorporation of N-alkyl amine functionalities has been a strategy in the development of potent anticancer agents.[8] The structural motifs present in 3-((Dimethylamino)methyl)benzoic acid suggest a potential for interaction with key biological targets implicated in cancer progression.

Experimental Workflow: In Vitro Anticancer Screening

The following workflow outlines a standard protocol for the initial in vitro screening of 3-((Dimethylamino)methyl)benzoic acid for anticancer activity using the MTT assay.

Anticancer_Screening_Workflow start Synthesize & Purify Compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve sterilize Sterile Filter dissolve->sterilize treat Treat Cells with Serial Dilutions of Compound sterilize->treat culture Culture Cancer Cell Lines (e.g., HeLa, MCF-7, A549) seed Seed Cells in 96-well Plates culture->seed incubate1 Incubate (24h) seed->incubate1 incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot Plot Dose-Response Curve calculate_viability->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of 3-((Dimethylamino)methyl)benzoic acid in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture media to achieve a range of final concentrations for treatment.

  • Cell Treatment: Replace the culture medium in the 96-well plates with the prepared compound dilutions. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug). Incubate the plates for 48 to 72 hours.[10]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation

The results of the anticancer screening should be summarized in a table for clear comparison of the IC₅₀ values across different cell lines.

Cell LineIC₅₀ (µM) of 3-((Dimethylamino)methyl)benzoic acidIC₅₀ (µM) of Positive Control
HeLa
MCF-7
A549

Proposed Research Area 2: Antimicrobial and Antifungal Activity

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[1] Aminobenzoic acid derivatives have been reported to possess antibacterial and antifungal properties.[1][11][12] The tertiary amine and carboxylic acid functionalities in 3-((Dimethylamino)methyl)benzoic acid may facilitate interactions with microbial cell walls or intracellular targets, making it a candidate for antimicrobial drug development.

Rationale for Investigation

The investigation into the antimicrobial potential of 3-((Dimethylamino)methyl)benzoic acid is supported by studies on related compounds. For example, Schiff bases and esters of p-aminobenzoic acid have demonstrated significant in vitro antimicrobial activity.[1] Furthermore, benzoic acid derivatives have been explored as antifungal agents, with some compounds showing inhibitory effects on fungal-specific enzymes like CYP53.[13] The structural characteristics of 3-((Dimethylamino)methyl)benzoic acid warrant its evaluation against a panel of clinically relevant bacteria and fungi.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow illustrates the key steps in determining the antimicrobial activity of the compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Workflow start Synthesize & Purify Compound dissolve Prepare Stock Solution start->dissolve serial_dilute Serial Dilute Compound in 96-well Plate dissolve->serial_dilute culture Culture Bacterial/Fungal Strains adjust Adjust Inoculum to 0.5 McFarland Standard culture->adjust inoculate Inoculate Wells with Standardized Inoculum adjust->inoculate serial_dilute->inoculate incubate Incubate Plates inoculate->incubate read_mic Visually Determine MIC incubate->read_mic mbc_determination Determine MBC (Optional) read_mic->mbc_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: Culture selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains in appropriate broth media.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard.[14]

  • Compound Dilution: Perform serial twofold dilutions of the 3-((Dimethylamino)methyl)benzoic acid stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Data Presentation

The antimicrobial activity data should be presented in a table format, listing the MIC and MBC/MFC values for each tested microorganism.

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Aspergillus niger

Proposed Research Area 3: Local Anesthetic Activity

The chemical structure of 3-((Dimethylamino)methyl)benzoic acid shares similarities with known local anesthetics, which often contain an aromatic ring, an intermediate chain, and an amino group. The presence of these moieties suggests that the compound may possess the ability to block nerve impulses, a hallmark of local anesthesia.

Rationale for Investigation

The investigation of 3-((Dimethylamino)methyl)benzoic acid as a potential local anesthetic is based on its structural analogy to established anesthetic agents. Many local anesthetics are amino esters or amino amides of benzoic acid or a related aromatic acid.[16] The tertiary amine group in the target molecule is a common feature in local anesthetics and is crucial for their mechanism of action, which involves the blockade of voltage-gated sodium channels in nerve membranes.

Experimental Workflow: Evaluation of Local Anesthetic Activity

A common in vivo model for assessing local anesthetic activity is the rodent tail-flick test. The workflow below outlines this procedure.

Local_Anesthetic_Workflow start Synthesize & Formulate Compound administer Administer Compound (Subcutaneous at Tail Base) start->administer animal_acclimatization Acclimatize Rodents baseline_test Measure Baseline Tail-Flick Latency animal_acclimatization->baseline_test baseline_test->administer measure_latency Measure Tail-Flick Latency at Time Intervals administer->measure_latency plot_data Plot Latency vs. Time measure_latency->plot_data calculate_duration Calculate Duration of Anesthesia plot_data->calculate_duration

Caption: Workflow for evaluating local anesthetic activity using the tail-flick test.

Detailed Protocol: Rodent Tail-Flick Test
  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental setup.

  • Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time taken for the animal to flick its tail away from the heat.[17]

  • Compound Administration: Administer a subcutaneous injection of 3-((Dimethylamino)methyl)benzoic acid solution at the base of the tail. A vehicle control and a positive control (e.g., lidocaine) should also be tested.

  • Post-Treatment Measurement: Measure the tail-flick latency at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) after compound administration. A cut-off time should be established to prevent tissue damage.

  • Data Analysis: The duration of local anesthesia is defined as the time during which the tail-flick latency is significantly prolonged compared to the baseline. Plot the mean tail-flick latency against time for each treatment group.

Data Presentation

The results can be presented in a table summarizing the duration of action and in a graph illustrating the time course of the anesthetic effect.

Treatment GroupOnset of Action (min)Duration of Action (min)
Vehicle Control--
3-((Dimethylamino)methyl)benzoic acid (Dose 1)
3-((Dimethylamino)methyl)benzoic acid (Dose 2)
Lidocaine (Positive Control)

Synthesis of 3-((Dimethylamino)methyl)benzoic Acid

A plausible synthetic route for 3-((Dimethylamino)methyl)benzoic acid can be adapted from established methods for similar compounds. A potential two-step synthesis starting from 3-(bromomethyl)benzoic acid is outlined below.

Experimental Workflow: Synthesis

Synthesis_Workflow start 3-(Bromomethyl)benzoic acid reaction1 Reaction at Room Temperature start->reaction1 reagents1 Dimethylamine Solvent (e.g., THF) Base (e.g., Triethylamine) reagents1->reaction1 workup Aqueous Work-up reaction1->workup extraction Solvent Extraction workup->extraction purification Column Chromatography or Recrystallization extraction->purification characterization NMR, Mass Spectrometry, IR Spectroscopy purification->characterization final_product 3-((Dimethylamino)methyl)benzoic acid characterization->final_product

Caption: Proposed synthetic workflow for 3-((Dimethylamino)methyl)benzoic acid.

Detailed Protocol: Synthesis
  • Nucleophilic Substitution: Dissolve 3-(bromomethyl)benzoic acid in a suitable organic solvent such as tetrahydrofuran (THF). Add an excess of dimethylamine (as a solution in THF or as a gas) and a base like triethylamine to neutralize the hydrobromic acid formed during the reaction. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 3-((Dimethylamino)methyl)benzoic acid.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.

Conclusion and Future Directions

This technical guide provides a foundational framework for initiating research into the therapeutic potential of 3-((Dimethylamino)methyl)benzoic acid. The proposed investigations into its anticancer, antimicrobial, and local anesthetic properties are based on the established biological activities of structurally related aminobenzoic acid derivatives. The detailed experimental protocols and workflows are designed to be adaptable to specific laboratory settings and research objectives.

Future research could expand upon these initial screenings. For promising anticancer activity, mechanistic studies could be pursued to identify the molecular targets and signaling pathways involved. For antimicrobial activity, evaluation against a broader panel of resistant strains and in vivo efficacy studies would be the next logical steps. If significant local anesthetic properties are observed, further studies to determine the potency, duration of action, and potential for toxicity would be warranted. The versatility of the 3-((Dimethylamino)methyl)benzoic acid scaffold also allows for the synthesis of a library of derivatives to explore structure-activity relationships and optimize therapeutic efficacy.

References

  • Google Patents. (n.d.). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Journal of Pharmaceutical Technology, Research and Management. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Retrieved from [Link]

  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - EP 0855386 A1. Retrieved from [Link]

  • ACS Omega. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Retrieved from [Link]

  • PubMed Central. (2023). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Retrieved from [Link]

  • PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • PubMed. (n.d.). Antitumor properties of some 2-[(dimethylamino)methyl]phenylgold(III) complexes. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticancer activity of new quinazoline derivatives. Retrieved from [Link]

  • Chemchart. (n.d.). 3-[(dimethylamino)methyl]benzoic acid (155412-73-0). Retrieved from [Link]

  • Dove Medical Press. (2023). Evaluation of the local anesthetic. JEP. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. Retrieved from [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - EP 0855386 B1.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the determination of local anesthetic agents. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the 2- and 3-substituted benzoic acid derivatives 9–15.... Retrieved from [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2022). Local Anesthetic by Different Methods. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

  • PubMed. (2021). Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from [Link]

  • EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists. Retrieved from [Link]

  • PubMed. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][14][18][19]tetrazine-8-carboxylates and -carboxamides. PMC. Retrieved from [Link]

Sources

3-((Dimethylamino)methyl)benzoic acid reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Stability of 3-((Dimethylamino)methyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of 3-((Dimethylamino)methyl)benzoic acid (CAS 155412-73-0), a bifunctional organic molecule of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document leverages fundamental chemical principles and data from structurally analogous molecules to build a robust profile. The guide explores the distinct reactivity of the carboxylic acid and tertiary amine functional groups, postulates potential degradation pathways, and offers detailed protocols for empirical stability testing. It is intended to serve as a foundational resource for scientists and developers, enabling informed decisions in experimental design, handling, and formulation.

Physicochemical Properties and Identification

3-((Dimethylamino)methyl)benzoic acid is a substituted aromatic compound incorporating both an acidic carboxylic acid group and a basic tertiary amine group, separated by a methylene bridge. This unique structure imparts amphoteric properties and offers multiple sites for chemical modification. The compound is commonly available as its hydrochloride salt to improve handling and stability.[1]

Table 1: Physicochemical Properties of 3-((Dimethylamino)methyl)benzoic acid and its Hydrochloride Salt

PropertyValueSource
IUPAC Name 3-((Dimethylamino)methyl)benzoic acid-
CAS Number 155412-73-0 (for Hydrochloride Salt)[1]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance White solid (as Hydrochloride Salt)[1]
Predicted Melting Point 91.7 °C[2]
Predicted Boiling Point 294.02 - 311.96 °C[2]
Predicted Water Solubility 8150 - 8333 mg/L[2]
Storage Conditions 0-8 °C (for Hydrochloride Salt)[1]

Core Reactivity Profile

The reactivity of 3-((Dimethylamino)methyl)benzoic acid is dictated by the interplay of its three primary structural components: the carboxylic acid, the tertiary amine, and the benzylic methylene group. Understanding the characteristic reactions of each is crucial for its application as a chemical intermediate.

cluster_molecule Reactivity Sites of 3-((Dimethylamino)methyl)benzoic acid cluster_acid Carboxylic Acid Reactivity cluster_amine Tertiary Amine Reactivity cluster_benzyl Benzylic Position Reactivity mol C₁₀H₁₃NO₂ ester Esterification (R-OH, H⁺) mol->ester salt_amine Protonation (Acid) mol->salt_amine oxidation Oxidation mol->oxidation amide Amide Formation (R-NH₂, coupling agent) reduction Reduction (e.g., LiAlH₄) salt_acid Deprotonation (Base) quaternization Quaternization (R-X)

Caption: Key reactivity sites on the 3-((Dimethylamino)methyl)benzoic acid molecule.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that readily participates in several fundamental organic reactions:

  • Esterification: Reaction with alcohols under acidic catalysis yields the corresponding esters. This is a common derivatization for modulating solubility and pharmacokinetic properties in drug development.

  • Amide Bond Formation: Coupling with primary or secondary amines using standard reagents (e.g., EDC, DCC, HATU) produces amides. This reaction is central to the synthesis of peptides and other complex molecules.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (3-((dimethylamino)methyl)phenyl)methanol.

  • Salt Formation: As an acid, it reacts with bases to form carboxylate salts, which often exhibit increased aqueous solubility.

Reactivity of the Tertiary Amine Group

The dimethylamino group imparts basicity and nucleophilicity to the molecule:

  • Salt Formation: The tertiary amine readily reacts with acids to form ammonium salts. The commercially available form is often the hydrochloride salt, which is more stable and easier to handle than the free base.[1]

  • Quaternization: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt. This modification introduces a permanent positive charge and can be used to alter the molecule's biological activity or physical properties.

  • N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-CPBA can form the corresponding N-oxide, a common metabolic pathway for tertiary amines.

Stability and Degradation Profile

Factors Influencing Stability
  • pH: The molecule's stability is expected to be pH-dependent. In strongly acidic or basic solutions, hydrolysis of potential derivatives (esters, amides) could be accelerated. The zwitterionic nature of the molecule near neutral pH may influence its solubility and aggregation behavior.

  • Temperature: Like most organic compounds, it is susceptible to thermal decomposition at elevated temperatures. Combustion is known to produce toxic fumes, including nitrogen oxides (NOx).[3]

  • Oxidizing Agents: The tertiary amine and the benzylic carbon are potential sites for oxidation. Contact with strong oxidizing agents should be avoided.

  • Light: Aromatic compounds can be sensitive to UV light, which may catalyze degradation. Storage in amber vials or in the dark is recommended.

Table 2: Summary of Stability and Storage Recommendations

ConditionStability Profile & Recommendations
pH Avoid strongly acidic or basic conditions for long-term storage in solution.
Temperature Store at recommended 0-8 °C.[1] Avoid excessive heat.
Light Protect from light to prevent potential photodegradation.
Atmosphere Store in a well-sealed container under a dry, inert atmosphere if possible.
Incompatibilities Avoid strong oxidizing agents and strong acids/bases.
Postulated Degradation Pathways

Environmental or metabolic degradation is likely initiated at the most reactive sites. Drawing parallels from the microbial degradation of substituted benzoic acids[4][5], a hypothetical pathway could involve:

  • Oxidation: Initial enzymatic attack could occur at the aromatic ring (hydroxylation) or the benzylic carbon.

  • Demethylation: The N-methyl groups could be enzymatically removed.

  • Ring Cleavage: Following hydroxylation, catecholic intermediates may be formed, which are then susceptible to enzymatic ring-opening, leading to aliphatic acids that can enter central metabolic cycles.[4][6]

A 3-((Dimethylamino)methyl) benzoic acid B Hydroxylated Intermediate A->B Hydroxylation C Catechol Derivative B->C Further Oxidation D Ring Cleavage Products C->D Dioxygenase Action E Central Metabolism (TCA Cycle) D->E

Caption: A hypothetical environmental degradation pathway for the title compound.

Handling, Storage, and Safety

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3] If handling the powder, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.[1][3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[7] In case of contact, wash skin immediately with soap and water. For eye contact, flush with running water for at least 15 minutes.[3]

  • Storage: The hydrochloride salt should be stored in a cool, dry, and dark place, with recommended temperatures between 0-8 °C.[1] Keep the container tightly closed to prevent moisture uptake.

Experimental Protocols for Characterization

To move beyond theoretical assessment, empirical testing is paramount. The following protocols provide robust, self-validating frameworks for assessing the stability of 3-((Dimethylamino)methyl)benzoic acid.

Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal decomposition temperature of the compound.

  • Methodology:

    • Calibrate the TGA instrument using standard reference materials.

    • Place 5-10 mg of the sample into a tared TGA pan (typically alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) over the sample to prevent oxidative decomposition.

    • Record the mass of the sample as a function of temperature.

    • Analysis: The onset temperature of mass loss indicates the beginning of thermal decomposition. The resulting thermogram provides a clear profile of the material's thermal stability.

Protocol: pH-Dependent Stability Study using HPLC
  • Objective: To quantify the degradation of the compound over time in solutions of varying pH.

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

    • Sample Incubation: Dilute a small aliquot of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare multiple vials for each pH to be used as time points.

    • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot from each pH condition into a calibrated HPLC system to determine the initial concentration.

    • Incubation: Store the prepared sample vials at a controlled temperature (e.g., 40 °C to accelerate degradation).

    • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 28 days), remove a vial for each pH condition, bring it to room temperature, and analyze by HPLC.

    • Data Analysis: For each pH, plot the percentage of the parent compound remaining versus time. This allows for the calculation of degradation kinetics (e.g., half-life, rate constant). The appearance of new peaks in the chromatogram indicates the formation of degradation products.

cluster_prep Sample Preparation cluster_analysis Analysis Workflow stock Prepare Stock Solution (in Organic Solvent) dilute Dilute Stock into Buffers (T=0 Samples) stock->dilute buffers Prepare Buffers (pH 2, 4, 7, 9, 12) buffers->dilute hplc_t0 HPLC Analysis (T=0) dilute->hplc_t0 incubate Incubate Samples (e.g., 40°C) dilute->incubate data Plot % Remaining vs. Time Calculate Kinetics hplc_t0->data hplc_tx HPLC Analysis at Timepoints (1, 3, 7, 14, 28 days) incubate->hplc_tx hplc_tx->data

Caption: Experimental workflow for an HPLC-based pH stability study.

References

Sources

Methodological & Application

Synthesis of 3-((Dimethylamino)methyl)benzoic Acid Derivatives: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-((Dimethylamino)methyl)benzoic Acid Scaffold

The 3-((dimethylamino)methyl)benzoic acid scaffold is a key pharmacophore and a versatile building block in medicinal chemistry and materials science. The tertiary amine and carboxylic acid functionalities at the meta-position of the benzene ring provide a unique combination of physicochemical properties, including aqueous solubility, hydrogen bonding capabilities, and the potential for ionic interactions. These features make derivatives of this scaffold attractive for modulating drug-like properties such as absorption, distribution, metabolism, and excretion (ADME). Dimethylamine-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[1] The strategic incorporation of the 3-((dimethylamino)methyl)benzoic acid moiety can lead to the development of novel therapeutic agents with enhanced efficacy and safety profiles. Furthermore, this scaffold serves as a crucial intermediate in the synthesis of dyes and other functional materials.[2]

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-((dimethylamino)methyl)benzoic acid and its ester and amide derivatives. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and drug development applications.

Core Synthesis Strategies for 3-((Dimethylamino)methyl)benzoic Acid

The synthesis of the core molecule, 3-((dimethylamino)methyl)benzoic acid, can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Strategy 1: Reductive Amination of 3-Aminobenzoic Acid

Reductive amination is a widely employed and efficient method for the formation of carbon-nitrogen bonds.[3][4] This approach involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of 3-((dimethylamino)methyl)benzoic acid, 3-aminobenzoic acid is reacted with formaldehyde in the presence of a reducing agent.

A common and effective variation of this is the Eschweiler-Clarke reaction , which utilizes an excess of formic acid and formaldehyde to achieve N-methylation of primary or secondary amines.[5][6] The formic acid serves as the reducing agent in this one-pot procedure.[5]

Eschweiler_Clarke Start 3-Aminobenzoic Acid Intermediate1 Iminium Ion Intermediate Start->Intermediate1 + HCHO, - H2O Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate1 Formic_Acid Formic Acid (HCOOH) Formic_Acid->Intermediate1 Product 3-((Dimethylamino)methyl)benzoic Acid Intermediate1->Product + HCOOH (hydride source), - CO2

Protocol 1: Synthesis of 3-((Dimethylamino)methyl)benzoic Acid via Eschweiler-Clarke Reaction

This protocol details the N,N-dimethylation of 3-aminobenzoic acid using the Eschweiler-Clarke reaction.

Materials:

  • 3-Aminobenzoic acid

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask charged with 3-aminobenzoic acid (1.0 eq), add formic acid (excess, e.g., 5-10 eq).

  • Add a 37% aqueous solution of formaldehyde (excess, e.g., 3-5 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 1M hydrochloric acid to quench the excess formic acid and formaldehyde.

  • Wash the aqueous layer with dichloromethane to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to approximately 11 with a sodium hydroxide solution to deprotonate the tertiary amine.

  • Extract the product into dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Reactant Molar Eq. Purity Expected Yield
3-Aminobenzoic acid1.0>98%85-95%
Formic acid5-1098-100%-
Formaldehyde3-537% aq.-
Strategy 2: Two-Step Synthesis from 3-Nitrobenzoic Acid

An alternative and often high-yielding route starts from the more readily available 3-nitrobenzoic acid. This two-step process involves the reduction of the nitro group to an amine, followed by reductive amination.

Two_Step_Synthesis Start 3-Nitrobenzoic Acid Step1 Reduction of Nitro Group Start->Step1 Intermediate 3-Aminobenzoic Acid Step1->Intermediate Step2 Reductive Amination Intermediate->Step2 Product 3-((Dimethylamino)methyl)benzoic Acid Step2->Product

Protocol 2: Synthesis of 3-((Dimethylamino)methyl)benzoic Acid from 3-Nitrobenzoic Acid

This protocol outlines the reduction of 3-nitrobenzoic acid followed by in-situ reductive amination.

Materials:

  • 3-Nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Formaldehyde (37% aqueous solution)

  • Filter aid (e.g., Celite®)

Procedure: Step 1: Reduction of 3-Nitrobenzoic Acid

  • In a hydrogenation vessel, dissolve 3-nitrobenzoic acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Monitor the reaction by TLC to confirm the complete conversion to 3-aminobenzoic acid.

Step 2: In-situ Reductive Amination

  • Vent the hydrogen and purge the vessel with nitrogen.

  • To the resulting solution of 3-aminobenzoic acid, add formaldehyde (2.2 eq).

  • Repressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at a slightly elevated temperature (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-((dimethylamino)methyl)benzoic acid.

  • Purify the product as described in Protocol 1.

Reactant Molar Eq. Purity Expected Yield (Overall)
3-Nitrobenzoic acid1.0>98%90-98%
10% Pd/C1-5 mol%--
Formaldehyde2.237% aq.-

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of 3-((dimethylamino)methyl)benzoic acid is a prime target for derivatization to generate a library of compounds with diverse properties. Esterification and amide coupling are the most common transformations.

Esterification

Fischer-Speier esterification is a classical and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]

Protocol 3: Synthesis of Methyl 3-((Dimethylamino)methyl)benzoate

This protocol describes the synthesis of the methyl ester derivative.

Materials:

  • 3-((Dimethylamino)methyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 3-((dimethylamino)methyl)benzoic acid (1.0 eq) in anhydrous methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography on silica gel.

Reactant Molar Eq. Purity Expected Yield
3-((Dimethylamino)methyl)benzoic acid1.0>95%80-90%
MethanolSolventAnhydrous-
Sulfuric acid0.1-0.2Concentrated-
Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of 3-((dimethylamino)methyl)benzoic acid can be coupled with a variety of primary and secondary amines using standard coupling reagents.

Amide_Coupling Start 3-((Dimethylamino)methyl)benzoic Acid Product 3-((Dimethylamino)methyl)benzamide Derivative Start->Product Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt, EDC) Coupling_Reagent->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Product Base Base (e.g., DIPEA) Base->Product

Protocol 4: General Procedure for Amide Coupling

This protocol provides a general method for the synthesis of N-substituted 3-((dimethylamino)methyl)benzamides.

Materials:

  • 3-((Dimethylamino)methyl)benzoic acid

  • Primary or secondary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Lithium chloride solution (5% aqueous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-((dimethylamino)methyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous lithium chloride solution (to remove DMF).

  • Wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Reactant Molar Eq. Purity Expected Yield
3-((Dimethylamino)methyl)benzoic acid1.0>95%70-90%
Amine1.1>95%-
HATU1.1>98%-
DIPEA2.0>99%-

Characterization and Data

Thorough characterization of the synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table of Expected Spectroscopic Data for 3-((Dimethylamino)methyl)benzoic Acid:

Technique Expected Data
¹H NMR (DMSO-d₆)δ ~7.8-7.9 (m, 2H, Ar-H), ~7.4-7.5 (m, 2H, Ar-H), ~3.5 (s, 2H, -CH₂-), ~2.2 (s, 6H, -N(CH₃)₂) ppm.[8]
¹³C NMR Aromatic carbons (δ ~128-138 ppm), Carboxylic acid carbon (δ ~168 ppm), Methylene carbon (δ ~63 ppm), Methyl carbons (δ ~45 ppm).
IR (KBr) ~3000-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1680-1710 cm⁻¹ (C=O stretch of carboxylic acid), ~2770-2820 cm⁻¹ (C-H stretch of N-CH₃).
MS (ESI+) m/z [M+H]⁺ = 180.09.[2]

Purification and Handling

The purification of tertiary amines can sometimes be challenging due to their basicity. Standard silica gel chromatography is often effective. For stubborn purifications, specialized techniques may be necessary. It is important to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment, as they may cause skin and eye irritation.[2]

Conclusion

The synthetic routes and derivatization protocols detailed in this guide provide a robust framework for researchers working with 3-((dimethylamino)methyl)benzoic acid and its analogs. The inherent versatility of this scaffold, coupled with the reliable synthetic methodologies presented, opens avenues for the exploration of novel compounds with significant potential in drug discovery and materials science. By understanding the causality behind the experimental choices and adhering to the self-validating nature of these protocols, researchers can confidently and efficiently advance their scientific endeavors.

References

  • PubChem. 3-(Dimethylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • DE69730111T2 - Process for the preparation of 3- (N, N-dimethylamino)
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • University of Colorado Boulder. Preparation of Methyl Benzoate. [Link]

  • European Patent Office. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - EP 0855386 A1. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

Sources

Application Notes and Protocols: 3-((Dimethylamino)methyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers and Untapped Potential

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Benzoic acid derivatives, in particular, are a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide focuses on 3-((Dimethylamino)methyl)benzoic acid , a bifunctional building block with significant, yet underexplored, potential in drug discovery and development.

It is crucial to distinguish 3-((Dimethylamino)methyl)benzoic acid from its more commonly referenced isomer, 3-(N,N-dimethylamino)benzoic acid . While the latter has well-documented applications, notably as a key intermediate in the synthesis of Crystal Violet Lactone for pressure-sensitive dyes,[2] our focus here is on the unique synthetic utility offered by the former. The presence of the dimethylaminomethyl group, as opposed to a directly attached dimethylamino moiety, imparts distinct reactivity and conformational properties to the molecule.

This document serves as a detailed guide for researchers, providing insights into the properties, potential applications, and synthetic protocols involving 3-((Dimethylamino)methyl)benzoic acid.

Physicochemical Properties and Structural Features

3-((Dimethylamino)methyl)benzoic acid is a crystalline solid at room temperature. Its key structural features – a carboxylic acid, a tertiary amine, and a meta-substituted benzene ring – make it a versatile scaffold for chemical modification.

PropertyValueSource
CAS Number 155412-73-0[3]
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [4]
Appearance White solid[3]
Melting Point 91.7 °C (Predicted)[4]
Boiling Point 294.02 °C (Predicted)[4]
Water Solubility 8150.85 mg/L (Predicted)[4]

The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) center within the same molecule makes it a zwitterionic compound under certain pH conditions. This dual functionality allows for a range of selective chemical transformations.

Applications in Organic Synthesis and Drug Discovery

While specific examples in the literature are sparse, the structural motifs within 3-((Dimethylamino)methyl)benzoic acid suggest its utility in several areas of medicinal chemistry:

  • Scaffold for Bioactive Molecules: The benzoic acid core is a prevalent feature in many approved drugs.[1] This building block provides a ready-made scaffold that can be elaborated at two distinct points: the carboxylic acid and the benzylic position of the dimethylaminomethyl group.

  • Introduction of a Basic Moiety: The dimethylaminomethyl group can be used to introduce a basic center into a target molecule. This is often desirable in drug design to improve aqueous solubility and facilitate salt formation, which can enhance bioavailability.

  • Linker for Conjugate Chemistry: The bifunctional nature of this molecule makes it an attractive linker for the synthesis of drug conjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The carboxylic acid can be coupled to one part of the conjugate, while the tertiary amine can be quaternized or the benzyl group functionalized to connect to the other part.

Synthetic Protocols: A Practical Guide

The true value of a building block is realized through its successful implementation in synthetic workflows. Below are detailed protocols for key transformations of 3-((Dimethylamino)methyl)benzoic acid.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5] This protocol details the coupling of 3-((Dimethylamino)methyl)benzoic acid with a primary amine using a standard carbodiimide reagent.

Reaction Scheme:

G reactant1 3-((Dimethylamino)methyl)benzoic acid product N-Alkyl-3-((dimethylamino)methyl)benzamide reactant1->product reagents_node EDC, HOBt, DIPEA DCM, rt reactant2 R-NH2 reactant2->product reagents EDC, HOBt, DIPEA DCM, rt G reactant1 3-((Dimethylamino)methyl)benzoic acid product Methyl 3-((dimethylamino)methyl)benzoate reactant1->product reagents_node H2SO4 (cat.) Reflux reactant2 Methanol (excess) reactant2->product reagents H2SO4 (cat.) Reflux

Sources

Revealing Polyphenoloxidase Activity: A Detailed Protocol for Zymographic Analysis Using 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Visualizing Enzyme Activity In-Gel

Polyphenoloxidases (PPOs), a ubiquitous group of copper-containing enzymes, are central to processes ranging from fruit browning to melanin synthesis.[1][2] Understanding the activity of PPO isoenzymes is critical in fields such as food science, agriculture, and drug development. Zymography, a powerful technique that combines the separating power of gel electrophoresis with in-situ enzyme activity detection, offers a visual and semi-quantitative method to study these enzymes.[3][4][5] This application note provides a detailed protocol for the zymographic detection of PPO activity using a chromogenic substrate system based on 3-(Dimethylamino)benzoic acid (DMAB).

The protocol herein leverages a coupled oxidative reaction. PPO enzymes, separated based on their native charge and size, catalyze the oxidation of a phenolic substrate. The resulting quinone then reacts with an aromatic amine, in this case, a derivative of DMAB, to produce a stable, colored product directly at the location of the enzyme in the gel. This method offers a sensitive and specific means to visualize PPO isoenzymes. A particularly effective approach involves the use of 3-methyl-2-benzothiazolinone hydrazone (MBTH) in conjunction with DMAB for enhanced visualization of polyphenoloxidase activity.[3][6]

Principle of the Method

This zymography protocol is based on native polyacrylamide gel electrophoresis (PAGE), which separates proteins in their folded, active state. Following electrophoresis, the gel is incubated in a solution containing a phenolic substrate and a coupling agent, DMAB. PPO isoenzymes present in the gel will oxidize the phenolic substrate to its corresponding quinone. This highly reactive quinone then undergoes a coupled reaction with DMAB, forming a colored precipitate. The intensity of the color is proportional to the enzyme activity, allowing for the identification and semi-quantitative analysis of different PPO isoenzymes. The use of MBTH along with DMAB provides a sensitive system for the visualization of these enzymes.[3][6]

Experimental Protocols

I. Reagent Preparation

Note: Prepare all solutions with high-purity, deionized water and analytical grade reagents.

1. Native PAGE Gel Solutions (for a 10% separating gel):

ReagentVolume for Separating Gel (10 mL)Volume for Stacking Gel (5 mL)
30% Acrylamide/Bis-acrylamide (29:1)3.33 mL0.83 mL
1.5 M Tris-HCl, pH 8.82.5 mL-
0.5 M Tris-HCl, pH 6.8-1.25 mL
Deionized Water4.07 mL2.87 mL
10% (w/v) Ammonium Persulfate (APS)50 µL25 µL
TEMED10 µL5 µL

2. Electrophoresis Buffer (1X Tris-Glycine Native Buffer):

ComponentFinal Concentration
Tris base25 mM
Glycine192 mM
pH~8.3

3. Staining Solution (DMAB/MBTH): [3][6]

  • Solution A (MBTH): 0.3% (w/v) 3-methyl-2-benzothiazolinone hydrazone in deionized water.

  • Solution B (DMAB): 0.1% (w/v) 3-(Dimethylamino)benzoic acid in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0). Note: DMAB has limited solubility in water; initial dissolution in a small amount of an organic solvent like methanol or DMSO may be necessary before bringing it to the final volume with buffer.

  • Working Staining Solution: Mix equal volumes of Solution A and Solution B immediately before use.

4. Sample Preparation Buffer (2X):

ComponentFinal Concentration
0.5 M Tris-HCl, pH 6.862.5 mM
Glycerol25% (v/v)
Bromophenol Blue0.01% (w/v)
II. Step-by-Step Zymography Protocol

1. Sample Preparation:

  • Homogenize tissue samples or cell pellets in a non-denaturing extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM PMSF and 1% (w/v) PVPP) on ice.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Mix the protein extract with an equal volume of 2X Sample Preparation Buffer. Do not heat or add reducing agents.

2. Native PAGE:

  • Assemble the gel casting apparatus and pour the separating gel. Overlay with water-saturated butanol to ensure a flat surface.

  • Once polymerized, remove the overlay and pour the stacking gel. Insert the comb and allow it to polymerize.

  • Assemble the electrophoresis unit and fill the inner and outer chambers with 1X Tris-Glycine Native Buffer.

  • Load equal amounts of protein (20-50 µg) into each well.

  • Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.

3. PPO Activity Staining:

  • After electrophoresis, carefully remove the gel from the glass plates.

  • Rinse the gel briefly with deionized water.

  • Immerse the gel in the freshly prepared Working Staining Solution (DMAB/MBTH).

  • Incubate the gel at room temperature with gentle agitation. The appearance of colored bands indicates PPO activity. The incubation time will vary depending on the enzyme activity in the sample (typically 15-60 minutes).

  • Monitor the development of the bands and stop the reaction by washing the gel with deionized water once the desired band intensity is reached.

4. Visualization and Documentation:

  • Photograph or scan the gel for a permanent record.

  • The locations of the colored bands correspond to the positions of the PPO isoenzymes. The intensity of the bands provides a semi-quantitative measure of their activity.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Sample & Gel Preparation cluster_elec Electrophoresis cluster_stain Activity Staining cluster_doc Documentation SamplePrep Sample Homogenization & Protein Quantification GelCast Native PAGE Gel Casting SampleLoad Sample Loading Electrophoresis Run Native PAGE (4°C, 100-120V) SampleLoad->Electrophoresis GelWash Rinse Gel Electrophoresis->GelWash Incubation Incubate in DMAB/MBTH Solution GelWash->Incubation StopReaction Stop Reaction (Wash with Water) Incubation->StopReaction Imaging Image Gel StopReaction->Imaging

PPO Zymography Experimental Workflow

G cluster_enzymatic Enzymatic Reaction cluster_coupling Colorimetric Coupling Reaction Phenolic Phenolic Substrate Quinone o-Quinone Phenolic->Quinone O₂ ColoredProduct Colored Precipitate Quinone->ColoredProduct PPO PPO DMAB DMAB DMAB->ColoredProduct MBTH MBTH MBTH->ColoredProduct

PPO-DMAB/MBTH Reaction Mechanism

Expert Insights and Troubleshooting

  • Causality of Native PAGE: The use of non-denaturing (native) conditions is paramount as it preserves the tertiary and quaternary structures of the PPO enzymes, which is essential for their catalytic activity.[1] The absence of SDS and reducing agents prevents the irreversible unfolding of the enzymes.

  • Importance of Temperature Control: Performing the electrophoresis at 4°C is crucial to minimize enzyme denaturation and maintain activity.

  • Freshness of Staining Solution: The DMAB/MBTH working solution should be prepared fresh as the components can be light-sensitive and may auto-oxidize over time, leading to high background staining.

  • Troubleshooting: No Bands:

    • Inactive Enzyme: Ensure that the sample preparation was performed under non-denaturing conditions and at low temperatures.

    • Insufficient Enzyme: Increase the amount of protein loaded onto the gel.

    • Incorrect pH: The pH of the incubation buffer is critical for PPO activity. The optimal pH can vary depending on the source of the enzyme. A pH range of 6.0-8.0 is a good starting point for optimization.

  • Troubleshooting: High Background:

    • Prolonged Incubation: Reduce the incubation time in the staining solution.

    • Contaminated Reagents: Use fresh, high-quality reagents.

Conclusion and Future Applications

The DMAB/MBTH-based zymography protocol offers a reliable and visually intuitive method for the detection of PPO isoenzymes. Its application is particularly valuable for screening plant or fungal extracts for PPO activity, studying the effects of inhibitors or activators on specific isoenzymes, and for quality control in the food industry. The clear, localized colored bands provide a distinct advantage over spectrophotometric assays that measure total PPO activity in a sample. Further applications include its use in drug development for screening compounds that modulate PPO activity, which is relevant in conditions such as hyperpigmentation.

References

  • Chavez-Pacheco, J. L., et al. (2021). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms. 3 Biotech, 11(2), 85. Available at: [Link]

  • Cheng, T. M., et al. (2007). Gel electrophoresis of polyphenol oxidase with instant identification by in situ blotting. Journal of Chromatography B, 849(1-2), 331-336. Available at: [Link]

  • Espin, J. C., et al. (1998). Polyphenol oxidase activity staining in polyacrylamide electrophoresis gels. Analytical Biochemistry, 260(2), 281-284. Available at: [Link]

  • Jimenez, M., & Garcia-Carmona, F. (1993). Improved tyrosinase activity stains in polyacrylamide electrophoresis gels. Pigment Cell Research, 6(6), 394-399. Available at: [Link]

  • Larequi, E., et al. (2018). Detection of Matrix Metalloproteinases by Zymography. Methods in Molecular Biology, 1731, 139-151. Available at: [Link]

  • Ting, W. T. B., et al. (2023). Determination of Phenolic Content, Antioxidant Activity, and Tyrosinase Inhibitory Effects of Functional Cosmetic Creams Available on the Thailand Market. Cosmetics, 10(4), 110. Available at: [Link]

  • Valero, E., et al. (1991). Spectrophotometric Method for the Determination of Polyphenol Oxidase Activity by Coupling of 4-tert-Butyl-o-Benzoquinone and 4-Amino-N,N-Diethylaniline. Analytical Biochemistry, 192(2), 370-374. Available at: [Link]

  • Vetrano, A. M., et al. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Free Radical Research, 36(8), 869-873. Available at: [Link]

  • Alwazeer, D. (2010). Determination of Polyphenol Oxidase Activity Using the Oxidoreduction Potential Method. Journal of Biotechnology, 150, S297. Available at: [Link]

  • Assay Genie. (n.d.). Technical Manual Polyphenol Oxidase (PPO) Activity Assay Kit. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Native PAGE. Available at: [Link]

  • Chavez-Pacheco, J. L., et al. (2021). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms. 3 Biotech, 11(2), 85. Available at: [Link]

  • D'Mello, S. A., et al. (2004). Purification and characterization of polyphenol oxidase from fresh ginseng. Journal of Ginseng Research, 28(1), 37-43. Available at: [Link]

  • Garcia-Molina, F., et al. (2007). Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 589-599. Available at: [Link]

  • Loizzo, M. R., et al. (2022). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Molecules, 27(19), 6297. Available at: [Link]

Sources

The Emerging Role of 3-((Dimethylamino)methyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic development. Benzoic acid derivatives have long been recognized for their prevalence in a wide array of bioactive molecules, serving as crucial building blocks in the synthesis of drugs for oncology, infectious diseases, and beyond.[1][2] The incorporation of a dimethylamine moiety introduces a pharmacophore with a rich history in medicinal chemistry, known to modulate pharmacokinetic and pharmacodynamic properties through its influence on solubility, receptor binding, and metabolic stability.[3][4]

This technical guide focuses on the medicinal chemistry applications of 3-((Dimethylamino)methyl)benzoic acid, a compound that synergistically combines the features of both a benzoic acid and a tertiary amine. While direct therapeutic applications of this specific molecule are still emerging, its structural motifs suggest significant potential as a versatile scaffold for the development of novel therapeutic agents. This document will serve as a comprehensive resource for researchers, providing insights into its potential applications, protocols for synthesis and derivatization, and methodologies for biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂Chemchart[5]
Molecular Weight179.219 g/mol Chemchart[5]
Melting Point91.7 °CEPI Suite[5]
Boiling Point294.02 °CEPA T.E.S.T.[5]
Water Solubility8150.85 mg/LEPA T.E.S.T.[5]
Hydrogen Bond Donors1Chemchart[5]
Hydrogen Bond Acceptors2Chemchart[5]
Rotatable Bonds3Chemchart[5]

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the known biological activities of structurally related compounds, 3-((Dimethylamino)methyl)benzoic acid and its derivatives represent a promising starting point for drug discovery programs in several key therapeutic areas.

Antimicrobial Agents

The dimethylamine pharmacophore is a common feature in many approved antimicrobial drugs.[3] Furthermore, derivatives of benzoic acid have demonstrated potent antibacterial activity.[2] This convergence of evidence suggests that 3-((Dimethylamino)methyl)benzoic acid could serve as a valuable scaffold for the development of novel antibacterial agents.

  • Hypothesized Mechanism of Action: The tertiary amine could facilitate interaction with and disruption of the bacterial cell membrane, while the benzoic acid moiety could interfere with metabolic pathways or act as a pharmacophore for specific enzyme targets.

Anticancer Agents

Benzoic acid and its derivatives have been extensively investigated for their anticancer properties.[2] The incorporation of the dimethylaminomethyl group could enhance cellular uptake or modulate the activity of specific kinases or other cancer-related targets.

  • Potential Targets: Topoisomerases, histone deacetylases (HDACs), and various signaling kinases are potential targets for novel anticancer agents derived from this scaffold.

Antiviral Agents

Several benzoic acid derivatives have been explored as inhibitors of viral enzymes, such as influenza neuraminidase.[1] The unique spatial arrangement of the functional groups in 3-((Dimethylamino)methyl)benzoic acid could allow for novel binding interactions within the active sites of viral proteins.

  • Drug Design Strategy: Structure-based drug design, utilizing the known crystal structures of viral enzymes, could guide the rational design of potent inhibitors based on this scaffold.

Experimental Protocols

Protocol 1: Synthesis of 3-((Dimethylamino)methyl)benzoic Acid

While commercially available, understanding the synthesis of the core scaffold is crucial for the preparation of novel derivatives. A common synthetic route is the reductive amination of 3-formylbenzoic acid.

Materials:

  • 3-Formylbenzoic acid

  • Dimethylamine (in a suitable solvent, e.g., THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Aqueous HCl

  • Aqueous NaOH

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Dissolve 3-formylbenzoic acid (1 equivalent) in DCM or DCE.

  • Add dimethylamine (1.2-1.5 equivalents). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add the reducing agent (STAB or sodium cyanoborohydride, 1.5-2 equivalents) portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of aqueous HCl.

  • Adjust the pH to be basic (pH > 10) with aqueous NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-((Dimethylamino)methyl)benzoic acid.

Causality Behind Experimental Choices:

  • Reductant Choice: STAB is often preferred as it is less toxic than sodium cyanoborohydride and the reaction can be performed in non-acidic conditions, which is beneficial for acid-sensitive substrates.

  • Solvent: DCM and DCE are good choices due to their ability to dissolve the reactants and their inertness under the reaction conditions.

  • pH Adjustments: The initial acidic quench protonates the desired product and any unreacted amine, facilitating their separation from non-basic impurities. The subsequent basification deprotonates the product, allowing for its extraction into an organic solvent.

Protocol 2: Generation of a focused library of amide derivatives

To explore the structure-activity relationship (SAR), a focused library of derivatives can be synthesized. Amide coupling at the carboxylic acid is a common and versatile method for derivatization.

Materials:

  • 3-((Dimethylamino)methyl)benzoic acid

  • A diverse set of primary and secondary amines

  • Coupling agents: HATU, HBTU, or EDC/HOBt

  • A non-nucleophilic base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (as in Protocol 1)

Procedure:

  • In a series of reaction vials, dissolve 3-((Dimethylamino)methyl)benzoic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents).

  • Stir for 10-15 minutes to activate the carboxylic acid.

  • Add the respective amine (1.2 equivalents) to each vial.

  • Seal the vials and stir at room temperature for 12-24 hours.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, dilute the reaction mixtures with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify each derivative by column chromatography or preparative HPLC.

Self-Validation:

  • The purity and identity of each synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Antibacterial Susceptibility Testing

This protocol outlines a standard broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of bacteria.

Materials:

  • Synthesized compounds dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (DMSO).

  • Resazurin sodium salt solution (for viability assessment).

Procedure:

  • In a 96-well plate, perform a serial two-fold dilution of the test compounds in CAMHB. The final concentrations should typically range from 128 µg/mL to 0.25 µg/mL.

  • Prepare a bacterial inoculum in CAMHB, adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound, positive control, and negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, assess bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • (Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Library Generation 3-Formylbenzoic_Acid 3-Formylbenzoic Acid Reductive_Amination Reductive Amination (STAB, DCM) 3-Formylbenzoic_Acid->Reductive_Amination Dimethylamine Dimethylamine Dimethylamine->Reductive_Amination Core_Scaffold 3-((Dimethylamino)methyl)benzoic acid Reductive_Amination->Core_Scaffold Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Core_Scaffold->Amide_Coupling Amines Diverse Amines (R-NH2) Amines->Amide_Coupling Derivative_Library Amide Derivatives Library Amide_Coupling->Derivative_Library Biological_Screening Biological Screening (e.g., MIC Assay) Derivative_Library->Biological_Screening Evaluate Biological Activity

Caption: Synthetic and derivatization workflow for 3-((Dimethylamino)methyl)benzoic acid.

Drug Discovery Logic

Drug_Discovery_Logic cluster_scaffold Core Scaffold cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas Scaffold 3-((Dimethylamino)methyl)benzoic acid Benzoic_Acid Benzoic Acid Moiety Scaffold->Benzoic_Acid Dimethylamine Dimethylamine Group Scaffold->Dimethylamine Antimicrobial Antimicrobial Benzoic_Acid->Antimicrobial Anticancer Anticancer Benzoic_Acid->Anticancer Antiviral Antiviral Benzoic_Acid->Antiviral Dimethylamine->Antimicrobial Dimethylamine->Anticancer

Caption: Rationale for exploring the therapeutic potential of the scaffold.

Conclusion and Future Directions

3-((Dimethylamino)methyl)benzoic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. Its constituent functional groups have a proven track record in a multitude of approved drugs, suggesting a high probability of identifying novel bioactive compounds through systematic derivatization and screening. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this versatile molecule. Future work should focus on the synthesis and evaluation of diverse chemical libraries based on this scaffold, coupled with computational modeling to guide the design of next-generation therapeutic agents.

References

  • PubChem. 3-(Dimethylamino)benzoic acid. [Link]

  • Chemchart. 3-[(dimethylamino)methyl]benzoic acid. [Link]

  • Google Patents. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Google Patents.
  • PubChem. 4-[(Dimethylamino)methyl]benzoic acid. [Link]

  • PubChemLite. 3-[(dimethylamino)methyl]benzoic acid hydrochloride. [Link]

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • ResearchGate. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • PMC - PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]

  • PMC - NIH. Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

Sources

Application Note: 3-(Dimethylamino)benzoic Acid as a Versatile Intermediate in the Synthesis of Functional Dyes like Crystal Violet Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 3-(Dimethylamino)benzoic Acid in Chromogenic Chemistry

3-(Dimethylamino)benzoic acid is an aromatic compound that serves as a fundamental building block in the synthesis of a variety of functional dyes.[1] Its chemical structure, featuring both a carboxylic acid group and a dimethylamino group, imparts a unique reactivity that makes it an invaluable intermediate for creating complex molecules with specific chromogenic properties. This application note will delve into the practical use of 3-(Dimethylamino)benzoic acid, with a primary focus on its role in the synthesis of Crystal Violet Lactone (CVL), a widely used leuco dye.

Crystal Violet Lactone is a classic example of a functional dye that exists in a colorless (leuco) form and develops a vibrant color in response to specific chemical environments, such as acidic conditions.[2][3] This property has led to its extensive use in applications like carbonless copy paper and thermochromic inks, where color development is triggered by pressure or temperature changes, respectively.[2][3] The synthesis of CVL is a multi-step process that hinges on the precise reaction of key intermediates, with 3-(Dimethylamino)benzoic acid being a critical component for the formation of the final lactone structure.

This document will provide a detailed overview of the synthesis of Crystal Violet Lactone from 3-(Dimethylamino)benzoic acid, including the underlying chemical principles, a step-by-step laboratory protocol, and a discussion of the broader applications of this versatile intermediate in dye chemistry.

The Synthetic Pathway to Crystal Violet Lactone: A Mechanistic Overview

The synthesis of Crystal Violet Lactone from 3-(Dimethylamino)benzoic acid is a fascinating example of electrophilic aromatic substitution and subsequent cyclization. The overall process can be conceptually divided into two main stages: the formation of the colorless leuco Crystal Violet Lactone (LCVL) and its subsequent oxidation to the final Crystal Violet Lactone.

The synthesis of LCVL typically involves the acid-catalyzed condensation of three key aromatic compounds:

  • N,N-dimethylaniline

  • p-dimethylaminobenzaldehyde

  • 3-(Dimethylamino)benzoic acid [3][4]

The reaction proceeds in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, which acts as a condensing agent.[4] The mechanism involves the formation of a reactive electrophile from p-dimethylaminobenzaldehyde, which then attacks the electron-rich aromatic rings of N,N-dimethylaniline and 3-(Dimethylamino)benzoic acid. The final step in the formation of the leuco-lactone is an intramolecular cyclization.

The resulting Leuco Crystal Violet Lactone is a colorless compound that requires oxidation to yield the final Crystal Violet Lactone.[4][5] This oxidation step is crucial for the development of the dye's characteristic properties.

Crystal_Violet_Lactone_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products N,N-dimethylaniline N,N-dimethylaniline Acid-Catalyzed Condensation Acid-Catalyzed Condensation N,N-dimethylaniline->Acid-Catalyzed Condensation p-dimethylaminobenzaldehyde p-dimethylaminobenzaldehyde p-dimethylaminobenzaldehyde->Acid-Catalyzed Condensation 3-(Dimethylamino)benzoic acid 3-(Dimethylamino)benzoic acid 3-(Dimethylamino)benzoic acid->Acid-Catalyzed Condensation Leuco Crystal Violet Lactone Leuco Crystal Violet Lactone Acid-Catalyzed Condensation->Leuco Crystal Violet Lactone Formation Oxidation Oxidation Crystal Violet Lactone Crystal Violet Lactone Oxidation->Crystal Violet Lactone Final Product Leuco Crystal Violet Lactone->Oxidation Intermediate

Caption: Synthesis of Crystal Violet Lactone.

Experimental Protocols for the Synthesis of Crystal Violet Lactone

The following protocols provide a detailed, step-by-step guide for the laboratory synthesis of Crystal Violet Lactone, starting from 3-(Dimethylamino)benzoic acid and other key reactants.

Synthesis of Leuco Crystal Violet Lactone

This protocol is adapted from established methods for the synthesis of the leuco-form of Crystal Violet Lactone.[4]

Materials and Reagents:

ReagentQuantityMolar Equivalent
3-(Dimethylamino)benzoic acid30 g1.0
N,N-dimethylaniline35 ml~1.1
p-dimethylaminobenzaldehyde35.8 g~1.1
Concentrated Sulfuric Acid (98%)53 g-
Deionized Water175 ml-
5N Sodium Hydroxide360 ml-
Toluene400 ml-

Equipment:

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In the 1 L three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add 53 g of concentrated sulfuric acid to 175 ml of deionized water while stirring in an ice bath to control the exothermic reaction.

  • Addition of Reactants: To the cooled sulfuric acid solution, add 30 g of 3-(Dimethylamino)benzoic acid, 35 ml of N,N-dimethylaniline, and 35.8 g of p-dimethylaminobenzaldehyde.

  • Reaction: Heat the mixture to approximately 90°C using the heating mantle and maintain this temperature for 8 hours with continuous stirring.[4]

  • Neutralization: After 8 hours, cool the reaction mixture to room temperature. In a separate large beaker, prepare a solution of 360 ml of 5N sodium hydroxide in 1800 ml of water. Slowly and carefully add the cooled reaction mixture to the sodium hydroxide solution with stirring to neutralize the acid. The pH should be alkaline.

  • Extraction: Transfer the neutralized mixture to a large separatory funnel. Add 200 ml of toluene and shake vigorously. Allow the layers to separate and collect the organic (toluene) layer.[4]

  • Repeat Extraction: Extract the aqueous layer again with another 200 ml of toluene. Combine the organic extracts.

  • Washing: Wash the combined organic layers with deionized water to remove any remaining impurities.

  • Solvent Removal: The resulting toluene solution containing the Leuco Crystal Violet Lactone can be used directly in the subsequent oxidation step.

Oxidation of Leuco Crystal Violet Lactone to Crystal Violet Lactone

This protocol utilizes a hydrogen peroxide-based oxidation method.[5]

Materials and Reagents:

ReagentQuantity
Toluene solution of Leuco CVLFrom previous step
30% Hydrogen Peroxide12 ml
Copper (II) Sulfate Pentahydrate0.1 g
Ammonia solution6 ml
Deionized Water24 ml

Equipment:

  • Reaction flask from the previous step

  • Heating mantle with magnetic stirrer

  • Dropping funnel

Procedure:

  • Catalyst Preparation: In a separate beaker, prepare a solution containing 0.1 g of copper (II) sulfate pentahydrate, 6 ml of ammonia solution, and a portion of the deionized water.

  • Oxidation Setup: To the toluene solution of Leuco Crystal Violet Lactone in the reaction flask, add the prepared catalyst solution.

  • Addition of Oxidant: In a dropping funnel, mix 12 ml of 30% hydrogen peroxide with 24 ml of deionized water.

  • Reaction: Heat the reaction mixture to 70°C. Slowly add the hydrogen peroxide solution dropwise over a period of 2 hours while maintaining the temperature and stirring.[5]

  • Isolation: After the addition is complete, cool the reaction mixture. The Crystal Violet Lactone will precipitate out of the solution.

  • Purification and Drying: Collect the solid product by filtration, wash with water, and dry in a vacuum oven. The final product should be a slightly yellowish crystalline powder.[2]

Experimental_Workflow_CVL_Synthesis cluster_leuco_synthesis Leuco CVL Synthesis cluster_oxidation Oxidation to CVL A Mix Reactants in Acid B Heat at 90°C for 8h A->B C Neutralize with NaOH B->C D Extract with Toluene C->D E Add Catalyst D->E Transfer Toluene Solution F Heat to 70°C E->F G Add H2O2 dropwise F->G H Isolate and Dry Product G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((Dimethylamino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((Dimethylamino)methyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your synthetic procedures. Our goal is to equip you with the expertise to achieve high-yield, high-purity synthesis of this important chemical intermediate.

I. Synthesis Overview & Core Challenges

The synthesis of 3-((Dimethylamino)methyl)benzoic acid is most commonly achieved via the Eschweiler-Clarke reaction, a reductive amination process. This method involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][2] While effective, this reaction pathway can present several challenges, including incomplete reactions, the formation of byproducts, and difficulties in purification. This guide will focus on troubleshooting and optimizing the synthesis starting from 3-(aminomethyl)benzoic acid.

Reaction Pathway: Eschweiler-Clarke Methylation

The core of the synthesis is the reaction of 3-(aminomethyl)benzoic acid with formaldehyde and formic acid to yield the desired tertiary amine. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[2][3][4] The loss of carbon dioxide as a byproduct drives the reaction to completion.[2]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3-((Dimethylamino)methyl)benzoic acid in a question-and-answer format.

Reaction & Reagents

Q1: My reaction is sluggish or incomplete. What are the likely causes?

A1: Several factors can lead to an incomplete reaction:

  • Insufficient Reagents: Ensure you are using an excess of both formaldehyde and formic acid. The stoichiometry is critical for driving the reaction to the tertiary amine. For a primary amine starting material, the reaction must proceed through two methylation cycles.[2][4]

  • Low Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling.[2] A common protocol suggests heating at 80°C for an extended period, such as 18 hours.[1] Insufficient heat will result in a slow reaction rate.

  • Poor Quality Reagents: The purity of your starting materials is paramount. Old or degraded formaldehyde (which can polymerize to paraformaldehyde) or formic acid can impede the reaction. Use fresh, high-quality reagents.

Q2: I am observing the formation of a significant amount of the monomethylated intermediate. How can I promote full dimethylation?

A2: The formation of the tertiary amine is generally more favorable than the secondary amine.[2] If you are isolating a significant amount of the monomethylated product, it is a strong indicator of either insufficient reagents or incomplete reaction time. Increase the equivalents of formaldehyde and formic acid and ensure the reaction is heated for a sufficient duration.

Q3: Are there any common side reactions to be aware of?

A3: While the Eschweiler-Clarke reaction is generally clean, side reactions can occur. Depending on the substrate, cyclization can be a possibility, although it is less likely with the structure of 3-(aminomethyl)benzoic acid.[3] More common issues arise from impurities in the starting materials or thermal degradation if the reaction temperature is excessively high.

Work-up & Purification

Q4: I'm having difficulty isolating the product during the work-up. What is the best approach?

A4: A standard and effective work-up procedure involves several steps. After cooling the reaction mixture, it should be diluted with water and an acid (e.g., 1M HCl) and then washed with a non-polar organic solvent like dichloromethane (DCM) to remove any non-basic impurities.[1] The aqueous layer is then basified to a high pH (e.g., pH 11) to deprotonate the amine, allowing it to be extracted into an organic solvent like DCM.[1] The combined organic layers are then dried and concentrated.[1]

Q5: My final product is an oil or a sticky solid and is difficult to crystallize. What can I do?

A5: Oiling out during crystallization is a common purification challenge. Here are a few strategies:

  • Solvent System: Experiment with different solvent systems for crystallization. A common approach is to dissolve the crude product in a minimal amount of a good solvent and then slowly add a poor solvent until turbidity is observed, followed by cooling.

  • Purity: The presence of impurities can significantly hinder crystallization. Consider purifying a small sample by column chromatography to obtain a seed crystal.

  • Product Form: 3-((Dimethylamino)methyl)benzoic acid is often isolated and stored as its hydrochloride salt, which is typically a more stable and crystalline solid.[5]

Q6: What are the common impurities I should look for in my final product?

A6: Common impurities include:

  • Unreacted starting material (3-(aminomethyl)benzoic acid).

  • The monomethylated intermediate.

  • Residual solvents from the work-up and purification.

  • Potential byproducts from side reactions, although these are generally minor in a well-optimized Eschweiler-Clarke reaction.

Analysis & Characterization

Q7: What are the key analytical techniques to confirm the structure and purity of my product?

A7:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. In the 1H NMR spectrum of 3-((Dimethylamino)methyl)benzoic acid, you should expect to see characteristic peaks for the aromatic protons, a singlet for the two methyl groups on the nitrogen, and a singlet for the methylene bridge.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (165.19 g/mol ).[6]

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the carboxylic acid O-H and C=O, as well as C-N stretches.

Q8: What are the expected 1H NMR chemical shifts for 3-((Dimethylamino)methyl)benzoic acid?

A8: While the exact chemical shifts will depend on the solvent used, you can expect the following approximate regions for the key protons:

  • Aromatic protons: ~7.0-8.0 ppm

  • Methylene protons (-CH2-): ~3.5-4.0 ppm

  • Dimethylamino protons (-N(CH3)2): ~2.2-2.5 ppm

  • Carboxylic acid proton (-COOH): A broad singlet, typically >10 ppm.

III. Detailed Experimental Protocols

Optimized Synthesis of 3-((Dimethylamino)methyl)benzoic acid

This protocol is based on the principles of the Eschweiler-Clarke reaction and is optimized for high yield and purity.

Materials:

  • 3-(aminomethyl)benzoic acid

  • Formic acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (concentrated solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(aminomethyl)benzoic acid (1.0 eq).

  • Add formic acid (3.0-4.0 eq) to the flask.

  • With stirring, add formaldehyde solution (3.0-4.0 eq).

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with deionized water and 1M HCl.

  • Wash the aqueous layer with DCM (2 x 50 mL) to remove any non-basic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and carefully basify to pH > 11 with a concentrated sodium hydroxide solution.

  • Extract the product into DCM (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification via Crystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • Slowly add a poor solvent (e.g., hexanes, diethyl ether) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.

IV. Data Presentation & Visualization

Table 1: Reaction Parameters and Expected Outcomes
ParameterRecommended RangeRationalePotential Issue if Deviated
Temperature 80-90°CEnsures a reasonable reaction rate.Lower temps lead to incomplete reaction; higher temps may cause degradation.
Reaction Time 18-24 hoursAllows for complete conversion to the tertiary amine.Shorter times may result in the monomethylated byproduct.
Formic Acid 3.0-4.0 eqActs as the reducing agent and is used in excess to drive the reaction.Insufficient acid will lead to an incomplete reaction.
Formaldehyde 3.0-4.0 eqThe methylating agent, used in excess to ensure full dimethylation.Insufficient formaldehyde will result in the monomethylated byproduct.
Diagrams
Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction to Secondary Amine cluster_step3 Step 3: Repetition for Tertiary Amine Primary_Amine R-CH2-NH2 Imine R-CH2-N=CH2 Primary_Amine->Imine + CH2O - H2O Formaldehyde CH2O Secondary_Amine R-CH2-NH-CH3 Imine->Secondary_Amine + HCOOH - CO2 Formic_Acid HCOOH Tertiary_Amine R-CH2-N(CH3)2 Secondary_Amine->Tertiary_Amine + CH2O, HCOOH - H2O, - CO2

Caption: The Eschweiler-Clarke reaction mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., low yield, impurity) Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Confirm Reaction Time & Temperature Start->Check_Conditions Optimize_Workup Adjust pH & Solvents in Extraction Check_Reagents->Optimize_Workup If reagents are good Check_Conditions->Optimize_Workup If conditions are correct Optimize_Purification Test Different Crystallization Solvents Optimize_Workup->Optimize_Purification Characterize Analyze by NMR & MS Optimize_Purification->Characterize Characterize->Start If impure, re-evaluate Success Pure Product Obtained Characterize->Success If pure

Caption: A general workflow for troubleshooting the synthesis.

V. References

  • EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. Google Patents.

  • US4233458A - Process for preparing N,N-dimethylaminobenzoic acids. Google Patents.

  • 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837. PubChem. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. Google Patents.

  • DE69730111T2 - Process for the preparation of 3- (N, N-dimethylamino) benzoic acid. Google Patents.

  • Methylation of NH2 Troubleshooting? : r/Chempros. Reddit. [Link]

  • benzoic acid and its Impurities. Pharmaffiliates. [Link]

  • p-(Dimethylamino)benzoic acid. SpectraBase. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... ResearchGate. [Link]

Sources

Technical Support Center: Peroxidase Assays Using 3-(Dimethylamino)benzoic Acid (DMAB)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peroxidase assays utilizing 3-(Dimethylamino)benzoic acid (DMAB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to obtain accurate, reproducible, and reliable results from your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and procedures of the peroxidase assay with DMAB.

1. What is the principle of the peroxidase assay using DMAB?

The assay is based on the horseradish peroxidase (HRP)-catalyzed oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-(dimethylamino)benzoic acid (DMAB) in the presence of hydrogen peroxide (H₂O₂). This reaction produces a water-soluble, deep purple-blue indamine dye.[1] The intensity of the color, which can be measured spectrophotometrically at approximately 590 nm, is directly proportional to the peroxidase activity in the sample.[1] This method is known for its high sensitivity, with a high extinction coefficient of the resulting dye, allowing for the detection of low levels of peroxidase activity.[1]

2. What are the key reagents required for this assay?

The core reagents include:

  • Peroxidase Enzyme: Horseradish peroxidase (HRP) or samples containing peroxidase activity.

  • 3-(Dimethylamino)benzoic acid (DMAB): One of the chromogenic substrates.

  • 3-methyl-2-benzothiazolinone hydrazone (MBTH): The second chromogenic substrate that couples with oxidized DMAB.

  • Hydrogen Peroxide (H₂O₂): The oxidizing agent.

  • Buffer Solution: A suitable buffer to maintain the optimal pH for the enzyme, typically around pH 6.0-6.5 for HRP.

3. How should I prepare and store the DMAB and MBTH solutions?

  • DMAB Solution: DMAB is generally soluble in methanol.[2] For working solutions, it is often dissolved in the assay buffer. Store stock solutions protected from light.

  • MBTH Solution: Prepare fresh MBTH solutions for optimal performance.

  • Storage: Both DMAB and MBTH solutions should be stored refrigerated and protected from light to minimize degradation. It is recommended to prepare fresh working solutions daily.

4. What is the optimal pH for this assay?

The optimal pH for horseradish peroxidase is typically in the range of 6.0 to 6.5. However, the optimal pH for a specific assay may vary depending on the sample matrix and other experimental conditions. It is advisable to perform a pH optimization experiment for your specific application.

5. What are some known inhibitors of horseradish peroxidase?

Several compounds are known to inhibit HRP activity. These include sodium azide, cyanide, L-cystine, hydroxylamine, and certain metal ions (e.g., Cd²⁺, Co²⁺, Cu²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Pb²⁺).[3] It is crucial to be aware of these potential inhibitors in your samples or reagents.

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during peroxidase assays with DMAB.

Quick Reference Troubleshooting Table
Problem Potential Causes Recommended Solutions
High Background Signal 1. Spontaneous oxidation of substrates. 2. Contaminated reagents or water. 3. Sub-optimal buffer pH or composition. 4. Light exposure.1. Prepare fresh substrate solutions. 2. Use high-purity water and fresh reagents. 3. Optimize buffer pH and consider using a citrate buffer. 4. Perform the assay in low-light conditions and store reagents in the dark.
Low or No Signal 1. Inactive enzyme. 2. Presence of inhibitors in the sample. 3. Incorrect reagent concentrations. 4. Incorrect pH of the assay buffer. 5. Degraded H₂O₂.1. Use a fresh enzyme stock and verify its activity with a positive control. 2. Check for known inhibitors in the sample; consider sample dilution or purification. 3. Verify the concentrations of all reagents. 4. Prepare fresh buffer and confirm the pH. 5. Use a fresh, properly stored H₂O₂ solution.
Poor Reproducibility 1. Inconsistent pipetting. 2. Temperature fluctuations. 3. Instability of reagents. 4. Variation in incubation times.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure all reagents and reactions are maintained at a constant temperature. 3. Prepare fresh reagents for each experiment. 4. Use a timer to ensure consistent incubation times.
In-Depth Troubleshooting

A high background signal, where the blank or negative control shows significant absorbance, can mask the true signal from your samples.

  • Cause A: Spontaneous Oxidation of Substrates

    • Explanation: The chromogenic substrates, particularly MBTH, can auto-oxidize, leading to color development in the absence of enzymatic activity. This is often exacerbated by exposure to light and air.

    • Solution:

      • Prepare Fresh Substrates: Always prepare fresh solutions of DMAB and MBTH before each experiment.

      • Protect from Light: Store stock solutions and conduct the assay in amber tubes or under low-light conditions.

      • Run a "No Enzyme" Control: Include a control well that contains all reagents except the peroxidase to quantify the rate of spontaneous oxidation.

  • Cause B: Contaminated Reagents or Water

    • Explanation: Contaminants in your reagents or water, such as trace amounts of other peroxidases or oxidizing agents, can lead to a false-positive signal.

    • Solution:

      • Use High-Purity Water: Utilize ultrapure, deionized water for all reagent preparations.

      • Check Reagent Purity: Ensure that the DMAB, MBTH, and other reagents are of high purity.

  • Cause C: Sub-optimal Buffer Conditions

    • Explanation: The composition and pH of the buffer can influence the rate of non-enzymatic reactions. High concentrations of phosphate buffer have been reported to inactivate HRP at acidic pH.[4]

    • Solution:

      • Optimize Buffer: Test different buffer systems (e.g., citrate, acetate) and pH values to find the condition that provides the best signal-to-noise ratio.

      • Avoid High Phosphate Concentrations: If using a phosphate buffer, consider lowering the concentration if high background is an issue.

This issue arises when the expected color development is weak or absent, even in the presence of the enzyme.

  • Cause A: Inactive Enzyme or Insufficient Enzyme Concentration

    • Explanation: Peroxidase activity can be lost due to improper storage, repeated freeze-thaw cycles, or the use of a very dilute enzyme solution.

    • Solution:

      • Positive Control: Always include a positive control with a known concentration of active HRP to validate the assay components.

      • Enzyme Handling: Store the enzyme at the recommended temperature and avoid excessive freeze-thaw cycles.

      • Optimize Enzyme Concentration: The enzyme activity should be within a range that allows for stable band or signal generation; for some applications, a minimum activity of around 6.25 AU/mL has been suggested for stable results.[5]

  • Cause B: Presence of Inhibitors

    • Explanation: Your sample may contain endogenous inhibitors of peroxidase, such as high concentrations of reducing agents (e.g., ascorbic acid, thiols) or known HRP inhibitors like sodium azide.[3][6][7] Endogenous reductants can interfere by reducing the oxidized reporter molecule, leading to an underestimation of peroxidase activity.[6][7]

    • Solution:

      • Sample Dilution: Diluting the sample can often reduce the concentration of inhibitors to a level where they no longer interfere with the assay.

      • Sample Pre-treatment: In some cases, pre-treating the sample to remove interfering substances may be necessary.[6][7]

      • Check for Known Inhibitors: Review the composition of your sample and buffers for any known HRP inhibitors.

  • Cause C: Incorrect Reagent Concentrations

    • Explanation: The concentrations of DMAB, MBTH, and H₂O₂ are critical for optimal color development.

    • Solution:

      • Verify Calculations: Double-check all calculations for reagent dilutions.

      • Optimize Concentrations: Perform a titration experiment to determine the optimal concentrations of each substrate for your specific assay conditions.

Inconsistent results between replicates or experiments can undermine the validity of your data.

  • Cause A: Inconsistent Pipetting and Timing

    • Explanation: Small variations in the volumes of reagents added or in the timing of incubations can lead to significant differences in the final absorbance readings, especially in kinetic assays.

    • Solution:

      • Calibrate Pipettes: Ensure that all pipettes are properly calibrated.

      • Consistent Technique: Use a consistent pipetting technique for all samples and replicates.

      • Precise Timing: Use a multichannel pipette for simultaneous addition of reagents and a precise timer for all incubation steps.

  • Cause B: Temperature Fluctuations

    • Explanation: Peroxidase activity is temperature-dependent. Variations in the ambient temperature can affect the reaction rate.

    • Solution:

      • Control Temperature: Perform the assay in a temperature-controlled environment, such as a water bath or a temperature-controlled plate reader.

      • Pre-warm Reagents: Ensure all reagents are equilibrated to the assay temperature before starting the reaction.

III. Experimental Protocol and Workflow

Standard Peroxidase Assay Protocol using DMAB and MBTH

This protocol provides a starting point for a colorimetric peroxidase assay in a 96-well plate format. Optimization may be required for specific applications.

Reagents:

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.0.

  • DMAB Solution: 10 mM 3-(Dimethylamino)benzoic acid in Assay Buffer.

  • MBTH Solution: 1 mM 3-methyl-2-benzothiazolinone hydrazone in ultrapure water. Prepare fresh.

  • H₂O₂ Solution: 10 mM Hydrogen Peroxide in ultrapure water. Prepare fresh from a 30% stock solution.

  • Peroxidase Standard: A stock solution of horseradish peroxidase of known activity.

  • Sample: Your sample containing unknown peroxidase activity.

Procedure:

  • Prepare Standards and Samples: Prepare a dilution series of the peroxidase standard in the Assay Buffer. Dilute your samples as needed.

  • Assay Plate Preparation:

    • To each well of a 96-well plate, add:

      • 50 µL of Assay Buffer

      • 25 µL of DMAB Solution

      • 25 µL of MBTH Solution

      • 50 µL of your standard or sample

  • Initiate the Reaction:

    • Add 50 µL of H₂O₂ Solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time may need to be optimized.

  • Measurement:

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the peroxidase activity in your samples from the standard curve.

Experimental Workflow Diagram

Peroxidase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents (Buffer, DMAB, MBTH, H₂O₂) Plate Pipette Reagents, Standards & Samples into 96-well plate Reagents->Plate Standards Prepare Peroxidase Standards Standards->Plate Samples Prepare Samples Samples->Plate Start Initiate Reaction (Add H₂O₂) Plate->Start Incubate Incubate at RT (Protected from Light) Start->Incubate Measure Measure Absorbance at 590 nm Incubate->Measure Calculate Calculate Results (Standard Curve) Measure->Calculate

Caption: Workflow for a typical peroxidase assay using DMAB.

IV. Mechanism of Action

The peroxidase enzyme follows a multi-step reaction mechanism. First, the enzyme is oxidized by hydrogen peroxide. Subsequently, it is reduced in two sequential one-electron transfer steps by the reducing substrates, in this case, DMAB and MBTH, leading to the formation of the colored product.

Peroxidase_Mechanism cluster_substrates Substrates cluster_products Products E Peroxidase (Fe³⁺) E_I Compound I (Fe⁴⁺=O Por•⁺) E->E_I - H₂O H2O 2H₂O E_II Compound II (Fe⁴⁺=O) E_I->E_II + Substrate (e.g., MBTH) Colored_Product Purple-Blue Dye E_I->Colored_Product E_II->E + Substrate (e.g., DMAB) E_II->Colored_Product H2O2 H₂O₂ H2O2->E + H₂O₂ MBTH MBTH DMAB DMAB

Caption: Simplified reaction mechanism of horseradish peroxidase.

V. References

  • Rodriguez-Companioni, P., et al. (2021). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms. BMC Research Notes, 14(1), 1-7. [Link]

  • Castillo, M. P., Stenström, J., & Ander, P. (1994). Determination of manganese peroxidase activity with 3-methyl-2-benzothiazolinone hydrazone and 3-(dimethylamino)benzoic acid. Analytical Biochemistry, 218(2), 399-404. [Link]

  • Ngo, T. T., & Lenhoff, H. M. (1980). A sensitive and versatile chromogenic assay for peroxidase and peroxidase-coupled reactions. Analytical Biochemistry, 105(1), 389-397.

  • Kettle, A. J., & Winterbourn, C. C. (1994). Assays for the chlorination activity of myeloperoxidase. Methods in Enzymology, 233, 502-512.

  • Geoghegan, W. D. (1985). The Ngo-Lenhoff (Mbth-Dmab) Peroxidase Assay. In Enzyme-Mediated Immunoassay (pp. 235-243). Springer, Boston, MA.

  • Rost, M., et al. (2017). Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification. Journal of Agricultural and Food Chemistry, 65(34), 7485-7491. [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)benzoic acid. [Link]

  • U.S. Patent No. US20070292905A1. (2007). Inhibition of peroxidase enzymatic activity.

  • Gallati, H. (1979). Peroxidase aus Meerrettich: Kinetische Studien und Optimierung der Peroxidase-Aktivitätsbestimmung mit den Substraten H2O2 und 3,3′,5,5′-Tetramethylbenzidin. Journal of Clinical Chemistry and Clinical Biochemistry, 17(1), 1-7.

  • Childs, R. E., & Bardsley, W. G. (1975). The steady-state kinetics of peroxidase with 2,2'-azino-di-(3-ethyl-benzthiazoline-6-sulphonic acid) as chromogen. Biochemical Journal, 145(1), 93-103.

  • Porstmann, B., Porstmann, T., & Nugel, E. (1981). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Clinical Chemistry, 27(10), 1773-1777.

  • M. P. Castillo, J. Stenström, P. Ander (1994). Determination of manganese peroxidase activity with 3-methyl-2-benzothiazolinone hydrazone and 3-(dimethylamino)benzoic acid. Analytical Biochemistry, 218(2), 399-404.

Sources

Technical Support Center: Purification of 3-((Dimethylamino)methyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-((dimethylamino)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this zwitterionic compound. Our focus is on providing practical, field-proven insights to ensure the highest purity of your final product.

Understanding the Molecule: The Zwitterionic Challenge

3-((Dimethylamino)methyl)benzoic acid is a zwitterionic compound, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine). This dual nature governs its solubility and reactivity, making purification a nuanced process. At its isoelectric point (pI), the molecule has a net neutral charge, which typically corresponds to its lowest solubility in aqueous solutions. Manipulating the pH of the solution is therefore a powerful tool for its purification.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight165.19 g/mol [1]
Melting Point148-150 °C[2]
pKa (predicted)3.36 ± 0.10
SolubilitySoluble in methanol (50 mg/mL), Insoluble in water.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-((dimethylamino)methyl)benzoic acid proving difficult to purify by standard methods?

A1: The zwitterionic nature of this compound is the primary reason for purification challenges. At neutral pH, the molecule can be highly polar and may not behave as expected during standard reversed-phase chromatography or simple recrystallization. The key is to control the pH of your solutions to modulate the charge and, consequently, the solubility of the molecule.

Q2: What are the most common impurities I should be aware of?

A2: Common impurities often stem from the synthetic route. If prepared by reductive amination of 3-formylbenzoic acid, you might encounter unreacted starting material or the corresponding primary or secondary amine. If synthesized via methylation of 3-aminobenzoic acid, you could have under- or over-methylated species.[3]

Q3: My compound seems to be "oiling out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent. To troubleshoot this, try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly to encourage crystal nucleation. Seeding the solution with a small crystal of pure product can also be effective.

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: While possible, it is often challenging. The polar nature of your zwitterionic compound can lead to strong, irreversible binding to the acidic silanol groups on the silica gel, resulting in poor recovery and significant tailing of the elution peak.[4] If you must use silica gel, consider deactivating it with a small amount of a basic modifier like triethylamine or ammonia in your eluent.

Purification Workflows

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be based on the principle that the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Recommended Solvent Systems:

  • Methanol/Water: 3-((Dimethylamino)methyl)benzoic acid is soluble in methanol and insoluble in water. A methanol/water mixture can be an effective recrystallization solvent.

  • Ethanol/Water: Similar to methanol/water, this combination can also be effective.

  • Isopropanol: Can be used as a single solvent system.

Step-by-Step Protocol for Recrystallization from Methanol/Water:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 3-((dimethylamino)methyl)benzoic acid in the minimum amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Precipitation: While the methanol solution is still warm, slowly add water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 methanol/water, followed by a wash with cold water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

IssueProbable CauseSolution
No crystals form Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Oily precipitate forms The solution is too concentrated, or the cooling rate is too fast.Add more of the primary solvent (methanol in this case) to the hot solution. Allow the solution to cool more slowly.
Low recovery The compound has significant solubility in the cold solvent mixture.Minimize the amount of solvent used for dissolution and washing. Ensure the solution is thoroughly cooled before filtration.

Diagram: Recrystallization Workflow

G A Dissolve crude product in minimum hot methanol B Hot filtration (if necessary) A->B C Add water dropwise until turbidity appears B->C D Add a few drops of hot methanol to clarify C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent mixture G->H I Dry crystals H->I

Caption: A typical recrystallization workflow.

Acid-Base Extraction

This technique leverages the zwitterionic nature of 3-((dimethylamino)methyl)benzoic acid to separate it from non-ionizable organic impurities. By adjusting the pH, the compound can be selectively moved between an aqueous and an organic phase.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). At this low pH, the tertiary amine will be protonated, forming a water-soluble salt that will partition into the aqueous layer. The carboxylic acid will remain protonated and less water-soluble.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: To the collected aqueous layer, add a base (e.g., 1 M NaOH) dropwise until the solution is basic. This will deprotonate the carboxylic acid.

  • Isoelectric Point Adjustment: Carefully adjust the pH to the isoelectric point (pI) of the molecule. This is the pH at which the compound has a net zero charge and is least soluble in water, causing it to precipitate. The pI can be estimated as the average of the pKa of the carboxylic acid and the pKa of the conjugate acid of the tertiary amine.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry under vacuum.

Troubleshooting Acid-Base Extraction:

IssueProbable CauseSolution
Emulsion formation Agitation during extraction was too vigorous.Allow the separatory funnel to stand undisturbed for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine to help break the emulsion.
Poor precipitation The pH is not at the isoelectric point. The compound has some solubility even at its pI.Use a pH meter for precise pH adjustment. Cool the solution in an ice bath to further decrease solubility. If precipitation is still poor, consider back-extracting into an organic solvent after adjusting the pH.
Product remains in the organic layer Incomplete protonation of the amine during the acidic wash.Use a more concentrated acid or perform multiple extractions with the acidic solution.

Diagram: Acid-Base Extraction Logic

G start Crude Product in Organic Solvent step1 Extract with 1M HCl Aqueous Layer (Protonated Product) Organic Layer (Neutral Impurities) start->step1:f0 step2 Adjust Aqueous Layer to pI with Base Precipitated Pure Product Aqueous Solution (Soluble Impurities) step1:f1->step2:f0 end Pure Product step2:f1->end

Caption: Logic of acid-base extraction.

Column Chromatography

For challenging separations or when a very high degree of purity is required, column chromatography can be employed. Given the polar and zwitterionic nature of the compound, reversed-phase or ion-exchange chromatography is generally more suitable than normal-phase silica gel chromatography.[4]

a) Reversed-Phase Chromatography (C18)

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of methanol or acetonitrile in water with a pH-adjusting additive is typically used. For this compound, using a buffer to maintain a consistent pH is crucial. A low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the amine, and the compound will behave more like a typical cationic species.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

b) Ion-Exchange Chromatography

  • Cation-Exchange: At a pH below the pI, the molecule will have a net positive charge and can be bound to a cation-exchange resin. Elution is achieved by increasing the ionic strength of the mobile phase or by increasing the pH.

  • Anion-Exchange: At a pH above the pI, the molecule will have a net negative charge and can be bound to an anion-exchange resin. Elution is achieved by increasing the ionic strength or decreasing the pH.

Troubleshooting Column Chromatography:

IssueProbable CauseSolution
Poor separation Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition and gradient profile using analytical HPLC first. Ensure the pH of the mobile phase is appropriate for the charge state of the molecule.
Peak tailing Secondary interactions with the stationary phase.Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for silica gel). Ensure the column is not overloaded.
No elution The compound is too strongly bound to the stationary phase.Increase the polarity of the mobile phase (for reversed-phase) or the ionic strength (for ion-exchange).

Purity Assessment

After purification, it is essential to assess the purity of 3-((dimethylamino)methyl)benzoic acid. A combination of techniques is recommended for a comprehensive evaluation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the main component and any impurities.[5] A reversed-phase method with UV detection is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

References

  • PubChem. 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837. [Link]

  • Google Patents. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Biotage. Purifying ionic compounds by flash column chromatography. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

Sources

Technical Support Center: Synthesis of 3-((Dimethylamino)methyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((dimethylamino)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Understanding the Synthetic Landscape: Common Routes and Their Challenges

The synthesis of 3-((dimethylamino)methyl)benzoic acid is most commonly achieved through two primary pathways:

  • Reductive Amination of 3-Formylbenzoic Acid: This method involves the reaction of 3-formylbenzoic acid with dimethylamine in the presence of a reducing agent.

  • Reductive Methylation of 3-Aminobenzoic Acid: This approach, a variation of the Eschweiler-Clarke reaction, utilizes formaldehyde to introduce the methyl groups onto the amino group of 3-aminobenzoic acid, with a reducing agent to complete the transformation.[1][2]

While both routes are effective, they are each susceptible to the formation of specific impurities that can complicate purification and impact the quality of the final product. Understanding the origin of these impurities is the first step in effective troubleshooting.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 3-((dimethylamino)methyl)benzoic acid?

The impurity profile largely depends on the synthetic route chosen. Below is a summary of common impurities associated with each method.

Synthetic RouteCommon Impurities
Reductive Amination of 3-Formylbenzoic Acid 1. Unreacted 3-Formylbenzoic Acid2. 3-(Hydroxymethyl)benzoic Acid3. Intermediate Iminium Salt4. Quaternary Ammonium Salt
Reductive Methylation of 3-Aminobenzoic Acid 1. Unreacted 3-Aminobenzoic Acid2. 3-(Methylamino)benzoic Acid (mono-methylated)3. Intermediate Hemiaminal

Q2: My final product has a persistent yellow or brownish tint. What could be the cause?

Discoloration in the final product often points to the presence of residual starting materials or byproducts. In the context of starting from 3-nitrobenzoic acid, incomplete reduction can leave traces of the colored nitro compound.[3] Additionally, some reaction byproducts, even in small quantities, can be chromophoric. Purification via recrystallization, potentially with the use of activated carbon, can often resolve this issue.[4]

Q3: I am seeing multiple spots on my TLC plate even after the reaction should be complete. How do I identify them?

Multiple spots on a TLC plate are a clear indication of a mixture of compounds. To identify them, you can run co-spots with your starting materials. For other spots, they likely correspond to the common impurities listed in the table above. Preparative TLC or column chromatography can be used to isolate these impurities for characterization by techniques like NMR or mass spectrometry.

Q4: My yield is consistently low. What are the likely reasons?

Low yields can stem from several factors:

  • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring with TLC or HPLC.

  • Suboptimal Reaction Conditions: Factors like temperature, pressure (especially hydrogen pressure in catalytic hydrogenations), and pH can significantly impact yield.[1]

  • Loss during Work-up and Purification: Be mindful of product loss during extractions and recrystallization steps. Ensure the pH is appropriately adjusted to minimize the solubility of your product in the aqueous phase during extraction.

  • Side Reactions: The formation of byproducts will inherently lower the yield of the desired product.

III. Troubleshooting Guide: A Deeper Dive into Specific Issues

This section provides a more detailed, question-and-answer-based approach to tackling specific experimental challenges.

Reductive Amination of 3-Formylbenzoic Acid

Problem 1: My primary impurity is unreacted 3-formylbenzoic acid.

  • Question: Why is my reaction not going to completion?

    • Answer: This is often due to an insufficient amount or activity of the reducing agent. Ensure you are using a fresh, high-quality reducing agent. If using a catalytic hydrogenation, the catalyst may be poisoned or deactivated. The reaction time may also be insufficient.

  • Question: How can I drive the reaction to completion?

    • Answer: You can try adding a slight excess of dimethylamine and the reducing agent. Increasing the reaction time or temperature (within reasonable limits to avoid degradation) can also be beneficial. If using catalytic hydrogenation, ensure efficient stirring to maximize contact between the reactants and the catalyst.

Problem 2: I have a significant amount of 3-(hydroxymethyl)benzoic acid in my product.

  • Question: What is causing the formation of the alcohol byproduct?

    • Answer: This occurs when the reducing agent directly reduces the aldehyde group of 3-formylbenzoic acid before it can react with dimethylamine to form the imine intermediate. This is more common with strong reducing agents like sodium borohydride if the imine formation is slow.

  • Question: How can I minimize the formation of this alcohol impurity?

    • Answer: Ensure that the imine formation is favored before the reduction step. This can be achieved by pre-mixing the 3-formylbenzoic acid and dimethylamine for a period before adding the reducing agent. Using a milder or more selective reducing agent that preferentially reduces the iminium ion over the aldehyde can also be effective.

Reductive Methylation of 3-Aminobenzoic Acid (Eschweiler-Clarke Type Reaction)

Problem 1: My product is contaminated with 3-(methylamino)benzoic acid.

  • Question: Why is the methylation incomplete?

    • Answer: This is a classic case of incomplete reaction. The formation of the dimethylated product requires two successive methylation steps. Insufficient formaldehyde or formic acid, or a reaction time that is too short, can lead to the accumulation of the mono-methylated intermediate.[5][6]

  • Question: How can I ensure complete dimethylation?

    • Answer: Using a molar excess of both formaldehyde and formic acid can help drive the reaction to completion.[2] Increasing the reaction temperature and/or time can also be effective. Monitoring the reaction by HPLC is crucial to determine the point of complete conversion.

Problem 2: I am observing a byproduct with a mass corresponding to an intermediate.

  • Question: What is this intermediate and why is it present?

    • Answer: The mechanism of the Eschweiler-Clarke reaction proceeds through the formation of a hemiaminal intermediate from the reaction of the amine with formaldehyde.[2] If this intermediate is stable or if the subsequent reduction step is slow, it can be observed as a byproduct.

  • Question: How can I prevent the accumulation of this intermediate?

    • Answer: Ensuring an adequate amount of the reducing agent (formic acid) is present and that the reaction conditions (e.g., temperature) are sufficient to facilitate the reduction of the iminium ion formed from the dehydration of the hemiaminal will minimize its presence.[7]

IV. Visualization of Synthetic Pathways and Impurity Formation

To provide a clearer understanding of the reaction dynamics, the following diagrams illustrate the synthetic pathways and the points at which common impurities can arise.

Reductive Amination Pathway 3-Formylbenzoic Acid 3-Formylbenzoic Acid Iminium Ion Iminium Ion 3-Formylbenzoic Acid->Iminium Ion + Dimethylamine - H2O 3-(Hydroxymethyl)benzoic Acid 3-(Hydroxymethyl)benzoic Acid 3-Formylbenzoic Acid->3-(Hydroxymethyl)benzoic Acid + [H-] (Side Reaction) Dimethylamine Dimethylamine Dimethylamine->Iminium Ion 3-((Dimethylamino)methyl)benzoic Acid 3-((Dimethylamino)methyl)benzoic Acid Iminium Ion->3-((Dimethylamino)methyl)benzoic Acid + [H-] (Reducing Agent)

Caption: Reductive amination of 3-formylbenzoic acid.

Reductive Methylation Pathway 3-Aminobenzoic Acid 3-Aminobenzoic Acid Hemiaminal Hemiaminal 3-Aminobenzoic Acid->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium Ion_1 Iminium Ion_1 Hemiaminal->Iminium Ion_1 - H2O 3-(Methylamino)benzoic Acid 3-(Methylamino)benzoic Acid Iminium Ion_1->3-(Methylamino)benzoic Acid + HCOOH - CO2 Iminium Ion_2 Iminium Ion_2 3-(Methylamino)benzoic Acid->Iminium Ion_2 + Formaldehyde - H2O 3-((Dimethylamino)methyl)benzoic Acid 3-((Dimethylamino)methyl)benzoic Acid Iminium Ion_2->3-((Dimethylamino)methyl)benzoic Acid + HCOOH - CO2

Caption: Reductive methylation of 3-aminobenzoic acid.

V. Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A robust HPLC method is essential for monitoring reaction progress and assessing the purity of the final product.

  • Protocol: Reverse-Phase HPLC Analysis

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

This method should provide good separation of the starting materials, product, and common impurities. Retention times will need to be determined using standards for each component.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying the final product.[4][9][10]

  • Protocol: Recrystallization of 3-((Dimethylamino)methyl)benzoic Acid

    • Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. The product should be soluble in the hot solvent mixture and sparingly soluble at room temperature or below.

    • Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add hot water until the solution becomes slightly cloudy. c. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. d. If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove the carbon. e. Allow the solution to cool slowly to room temperature. f. Further cool the flask in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

VI. References

  • PubChem. 3-(Dimethylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for the synthesis of substituted formylamines and substituted amines.

  • Google Patents. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.

  • University of California, Davis. Recrystallization of Benzoic Acid. [Link]

  • AllInwithDrBetts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • SIELC Technologies. Benzoic acid, 3-(dimethylamino)-. [Link]

  • Google Patents. Method for preparing 3-amino-2-methyl benzoic acid.

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • ResearchGate. Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • Scribd. CHM 2206 Lab # 3-Purification of Benzoic Acid by Recrystallization. [Link]

  • National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Google Patents. Preparation method of 3-methyl-2-aminobenzoic acid.

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Organic Syntheses. N,N-Dimethylcyclohexylamine. [Link]

  • U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. [Link]

  • National University of Ireland, Galway. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • Chemistry Learning. (2025, October 13). Eschweiler-Clarke reaction: Methylation on amines [Video]. YouTube. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

Sources

Stability issues with 3-((Dimethylamino)methyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-((Dimethylamino)methyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. We will delve into the causality behind common experimental issues and provide validated protocols to ensure the integrity of your results.

Understanding the Molecule: A Triad of Reactivity

3-((Dimethylamino)methyl)benzoic acid is a versatile molecule, but its structure contains three key features that govern its behavior and stability in solution: an acidic carboxylic acid group, a basic tertiary amine, and a reactive benzylic methylene bridge. Understanding the interplay of these groups is crucial for troubleshooting.

cluster_0 3-((Dimethylamino)methyl)benzoic acid cluster_1 Key Functional Groups mol A Benzoic Acid (Acidic, pKa ~3.4) - Influences pH-dependent solubility - Site for potential decarboxylation A->mol B Tertiary Amine (Basic) - Influences pH-dependent solubility - Can be protonated B->mol C Benzylic Methylene Bridge (Reactive Site) - Prone to oxidation C->mol

Caption: Key functional groups of 3-((Dimethylamino)methyl)benzoic acid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and storage of 3-((Dimethylamino)methyl)benzoic acid solutions.

Q1: What is the optimal pH for dissolving 3-((Dimethylamino)methyl)benzoic acid?

A: Due to its zwitterionic nature, this compound has its lowest solubility near its isoelectric point (neutral pH). To achieve stable dissolution, the pH of the solution should be adjusted to be at least 1.5-2 units away from the pKa values of the carboxylic acid (predicted pKa ~3.36) and the protonated amine.[1] Therefore, dissolving the compound in either acidic conditions (pH < 2) or basic conditions (pH > 8) is recommended. For many biological applications, preparing a concentrated stock in a slightly basic buffer (e.g., pH 7.5-8.5) and then diluting it into the final medium is an effective strategy.

Q2: How should I store solutions of this compound for short-term and long-term use?

A: Storage conditions are critical to prevent degradation.

  • Short-Term (≤ 1 week): Store solutions at 2-8°C, protected from light in amber vials or tubes wrapped in aluminum foil.

  • Long-Term (> 1 week): For maximum stability, we recommend storing aliquots of the solution at -20°C or -80°C. This minimizes the risk of oxidation and hydrolysis. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to degas the solvent or sparge the solution with an inert gas like argon or nitrogen before freezing to remove dissolved oxygen.

Q3: What are the common visual signs of degradation in my solution?

A: The most common sign of degradation is a color change. A freshly prepared solution should be clear and colorless to light yellow.[1][2] The development of a more intense yellow or brown color over time is a strong indicator of oxidative degradation of the benzylic amine moiety. Another sign is the formation of a precipitate, which could indicate a pH shift, solvent evaporation, or the formation of insoluble degradation products.

Q4: Is 3-((Dimethylamino)methyl)benzoic acid sensitive to air or light?

A: Yes, it is sensitive to both. The benzylic position is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light (photodegradation) and trace metal contaminants.[3][4] Aromatic carboxylic acids can also be photolabile.[5][6] Therefore, all handling and storage should be performed with protection from light and, for long-term stability, with minimal exposure to air.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving specific problems you may encounter during your experiments.

Problem: My compound is precipitating out of my aqueous buffer.

Core Insight: This issue is almost always related to pH. The compound's solubility is highly dependent on which functional groups are ionized.

  • Probable Cause: The pH of your buffer is too close to the compound's isoelectric point, where the molecule has no net charge and is least soluble in water.

  • Troubleshooting Steps & Solutions:

    • Verify pH: Measure the final pH of your solution after the compound has been added. The addition of the acidic compound can lower the pH of a weakly buffered solution, pushing it into the insoluble range.

    • Adjust pH: If precipitation has occurred, try adjusting the pH. Adding a small amount of 1M NaOH should dissolve the precipitate by deprotonating the carboxylic acid, forming a soluble carboxylate salt. Conversely, adding 1M HCl to lower the pH below ~2 will protonate the amine, also forming a soluble salt.

    • Optimize Buffer System: Use a buffer with sufficient capacity to handle the addition of the compound without a significant pH shift. Refer to the protocol below for preparing a stable stock solution.

Experimental Protocol: Preparation of a Stabilized Aqueous Stock Solution
  • Weigh the desired amount of 3-((Dimethylamino)methyl)benzoic acid powder.

  • Add approximately 80% of the final desired volume of your chosen buffer (e.g., PBS, HEPES at pH 7.5).

  • While stirring, slowly add 0.1M NaOH dropwise until all the solid has dissolved. The key is to ensure the pH remains in a range where the compound is soluble.

  • Check the pH of the solution and adjust it to the final target pH using 0.1M NaOH or 0.1M HCl.

  • Bring the solution to the final volume with the buffer.

  • For long-term storage, filter the solution through a 0.22 µm syringe filter into a sterile, amber container. Purge the headspace with nitrogen or argon before sealing and freezing.

Problem: My solution is turning brown and I'm seeing new peaks in my HPLC analysis.

Core Insight: This is a classic sign of oxidative degradation. The benzylic carbon is the most likely site of oxidation.

  • Probable Cause: The benzylic methylene group is being oxidized. This can be initiated by light, trace metals, or dissolved oxygen. The tertiary amine can also be oxidized to an N-oxide. This process forms chromophoric (colored) byproducts. Benzylic oxidation can lead to the formation of aldehydes or ketones.[3][4]

G start Unexpected Peak Detected in HPLC check_blanks Step 1: Analyze Blanks (Solvent, Buffer) start->check_blanks is_contaminant Is peak present in blanks? check_blanks->is_contaminant contaminant_source Source is solvent, vial, or system carryover. Address contamination. is_contaminant->contaminant_source Yes forced_degradation Step 2: Perform Forced Degradation (Acid, Base, H₂O₂, Light, Heat) is_contaminant->forced_degradation No compare_peaks Does retention time match a forced degradant? forced_degradation->compare_peaks degradant_identified Peak is a degradation product. Implement preventative measures (light/O₂ protection). compare_peaks->degradant_identified Yes further_analysis Step 3: Characterize Unknown Use high-resolution MS/MS and NMR to identify the structure. compare_peaks->further_analysis No

Caption: Logical workflow for identifying unknown analytical peaks.

Part 3: Key Methodologies

This section provides validated methods for assessing the stability of 3-((Dimethylamino)methyl)benzoic acid.

Protocol: Recommended HPLC-UV Method for Purity and Stability Assessment

This generic reversed-phase HPLC method is a good starting point for assessing the purity of your compound and tracking the formation of more polar degradation products.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 2.6 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the amine and carboxylic acid, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA broad gradient to elute the parent compound and potential degradation products with varying polarities.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
UV Detection 220 nm and 254 nm254 nm is typical for aromatic rings; 220 nm provides higher sensitivity for a wider range of compounds.
Injection Vol. 5 µLAdjust based on sample concentration.
Protocol: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential in drug development to understand potential degradation pathways. [7]It involves subjecting the compound to harsh conditions to intentionally produce degradants for analytical identification.

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in various solvents (e.g., water, methanol, acetonitrile).

  • Apply Stress Conditions: Expose aliquots of the solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solution at 80°C for 48 hours (in the dark).

    • Photostability: Expose a solution to a calibrated light source (ICH Q1B guidelines) at room temperature.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze by the HPLC-UV method described above. Use an LC-MS system to obtain mass information on the parent compound and any new peaks that appear.

  • Data Interpretation: Compare the chromatograms from the stressed samples to a control sample. The appearance of new peaks under specific stress conditions provides clues to the degradation mechanism (e.g., new peaks in the H₂O₂ sample point to oxidative liability).

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135403433. Retrieved January 25, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66837, 3-(Dimethylamino)benzoic acid. Retrieved January 25, 2026, from [Link].

  • Cheméo (2024). Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester. Retrieved January 25, 2026, from [Link].

  • Google Patents (2014). CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
  • Hartanto, Y., et al. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved January 25, 2026, from [Link].

  • Baggi, G., et al. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters. Retrieved January 25, 2026, from [Link].

  • Stalport, M., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. Astrobiology. Retrieved January 25, 2026, from [Link].

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved January 25, 2026, from [Link].

  • Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved January 25, 2026, from [Link].

  • Hartanto, Y., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved January 25, 2026, from [Link].

  • Stalport, M., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. PubMed. Retrieved January 25, 2026, from [Link].

  • Ghorbani-Vaghei, R., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link].

  • Bajaj, S., et al. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved January 25, 2026, from [Link].

  • Jayram, R., & Jeena, V. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. Retrieved January 25, 2026, from [Link].

  • Belsky, M., et al. (1999). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Retrieved January 25, 2026, from [Link].

Sources

Technical Support Center: Catalyst Selection for 3-(Dimethylamino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this important synthetic intermediate. Our focus is on providing practical, field-proven insights rooted in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing 3-(Dimethylamino)benzoic acid, and how do I choose the best one?

There are two predominant and highly effective catalytic routes for the synthesis of 3-(Dimethylamino)benzoic acid. The choice largely depends on your starting material and desired process efficiency.

  • One-Pot Reductive Amination from 3-Nitrobenzoic Acid: This is arguably the most efficient route for industrial-scale production. It involves the initial catalytic hydrogenation of the nitro group to form 3-aminobenzoic acid in situ, followed by reductive methylation with formaldehyde. The entire process is driven by a single catalyst, typically Palladium on Carbon (Pd/C).[1][2]

  • Eschweiler-Clarke Reaction on 3-Aminobenzoic Acid: If your starting material is 3-aminobenzoic acid, the Eschweiler-Clarke reaction is a classic and reliable method.[3][4] This reaction uses a combination of excess formic acid and formaldehyde to achieve exhaustive methylation of the primary amine.[5] While often considered "catalyst-free" in the traditional sense, it is a form of reductive amination where formic acid acts as the hydride donor.[5][6]

Decision Workflow:

Synthesis Route Selection Fig. 1: Decision workflow for synthesis route selection. start Starting Material? nitro 3-Nitrobenzoic Acid start->nitro Commercially available and cost-effective amino 3-Aminobenzoic Acid start->amino Readily available other e.g., 3-Bromobenzoic Acid start->other Specialty starting material route1 One-Pot Reductive Amination with Pd/C nitro->route1 route2 Eschweiler-Clarke Reaction amino->route2 route3 Buchwald-Hartwig Amination other->route3

Caption: Fig. 1: Decision workflow for synthesis route selection.

Q2: In the one-pot synthesis from 3-nitrobenzoic acid, my reaction is slow or stalls. How do I troubleshoot the Pd/C catalyst performance?

This is a common issue often related to catalyst activity, reaction conditions, or impurities.

Troubleshooting Steps:

  • Catalyst Quality and Loading: Ensure you are using a high-quality Pd/C catalyst. A 5% or 10% Pd loading is typical.[1][2] For a lab-scale reaction, a catalyst loading of approximately 1-2 mol% of Pd relative to the nitrobenzoic acid is a good starting point. Insufficient catalyst will lead to slow reaction rates.

  • Hydrogen Pressure: The reduction of the nitro group is highly dependent on hydrogen pressure. Pressures can range from atmospheric to 40 bar (or higher in industrial settings).[7][8] If the reaction is slow, cautiously increasing the hydrogen pressure can significantly accelerate the rate.

  • Solvent Choice: Methanol is a common and effective solvent for this reaction.[1][2] Ensure the solvent is of sufficient purity, as impurities can poison the catalyst.

  • Temperature: The reaction is typically run at temperatures between 50-70°C.[1] The reduction of the nitro group is exothermic, so proper temperature control is crucial.[7]

  • Catalyst Poisoning: Sulfur, halides, and strong coordinating agents can poison palladium catalysts. Ensure your starting materials and solvent are free from these impurities.

Q3: I'm performing an Eschweiler-Clarke reaction and observing incomplete methylation (i.e., formation of 3-(Methylamino)benzoic acid). How can I drive the reaction to completion?

The Eschweiler-Clarke reaction relies on an excess of both formaldehyde and formic acid to ensure exhaustive methylation.[3]

  • Reagent Stoichiometry: The most common cause of incomplete methylation is an insufficient excess of the reagents. For each mole of the primary amine, at least 2 equivalents of formaldehyde and a significant excess of formic acid (which often serves as the solvent) are required.

  • Reaction Temperature and Time: The reaction is typically heated to 80-100°C for several hours.[4][9] If you observe incomplete conversion, increasing the reaction time or temperature may be necessary.

  • Mechanism Insight: The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[4][6] This process repeats for the secondary amine intermediate. Ensuring the conditions favor the formation and subsequent reduction of the second iminium ion is key.

Q4: Can I reuse the Palladium on Carbon catalyst from the one-pot synthesis? I'm seeing a drop in activity.

Yes, the Pd/C catalyst can often be recovered and reused, which is a significant advantage for process economy.[2] However, a drop in activity is a known issue.

Causes of Deactivation and Solutions:

  • Product Inhibition: The product, 3-(Dimethylamino)benzoic acid, is an amine and can coordinate to the palladium surface, leading to product inhibition or deactivation.[10] Thoroughly washing the recovered catalyst with a solvent like methanol can help remove adsorbed product.[1]

  • Sintering: Exposing the catalyst to excessively high temperatures can cause the palladium nanoparticles to agglomerate (sinter), reducing the active surface area. Adhere to the recommended temperature range.

  • Leaching: Some palladium may leach into the solution during the reaction, leading to a lower effective catalyst concentration in subsequent runs.

  • Irreversible Poisoning: As mentioned in Q2, impurities in the starting materials or solvent can irreversibly poison the catalyst.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to problem-solving.

Scenario 1: Low Yield in One-Pot Reductive Amination of 3-Nitrobenzoic Acid

You've run the reaction and, after workup, your yield of 3-(Dimethylamino)benzoic acid is below 50%.

Troubleshooting Low Yield Fig. 2: Troubleshooting workflow for low yield in one-pot synthesis. start Low Yield (<50%) check_sm Analyze Crude Product by NMR/LC-MS start->check_sm sm_present High % of Starting Material (3-Nitrobenzoic Acid) check_sm->sm_present SM Detected intermediate_present High % of Intermediate (3-Aminobenzoic Acid) check_sm->intermediate_present Intermediate Detected side_products Significant Side Products check_sm->side_products Side Products Detected action1 Issue with Hydrogenation Step: - Check H2 supply/pressure - Increase catalyst loading - Check for catalyst poisons sm_present->action1 action2 Issue with Methylation Step: - Check formaldehyde stoichiometry - Ensure sufficient H2 for second step - Optimize temperature for methylation intermediate_present->action2 action3 Investigate Side Reactions: - Potential for over-reduction of carboxylic acid? - Formation of methylene-bridged dimers? side_products->action3

Caption: Fig. 2: Troubleshooting workflow for low yield in one-pot synthesis.

Scenario 2: Product Purification Challenges

The final product, 3-(Dimethylamino)benzoic acid, is obtained as a light yellow or beige crystalline powder.[2] However, you are struggling to remove a persistent impurity.

  • Identify the Impurity: Use analytical techniques like NMR, LC-MS, and melting point determination to identify the impurity. Common impurities include unreacted 3-aminobenzoic acid or the monomethylated intermediate.

  • Acid-Base Extraction: The product has both a basic amine group and an acidic carboxylic acid group, making it amphoteric. This property can be exploited for purification. Carefully adjusting the pH of an aqueous solution can selectively precipitate the product or impurities.

  • Recrystallization: If impurities are minor, recrystallization from a suitable solvent (e.g., methanol/water mixture) can be effective. The product is soluble in methanol and insoluble in water.[2]

Catalyst Comparison

FeaturePd/C in One-Pot SynthesisEschweiler-Clarke (Formic Acid)Buchwald-Hartwig Catalyst System
Catalyst Palladium on Carbon (heterogeneous)None (Formic acid is the hydride donor)Palladium complex with phosphine ligand (homogeneous)[11][12]
Starting Material 3-Nitrobenzoic Acid3-Aminobenzoic Acid3-Halobenzoic Acid + Dimethylamine
Key Advantages High atom economy, one-pot process, catalyst is recyclable.[1][2]Avoids handling of H₂ gas, high yields, stops at tertiary amine.[3][4]Broad substrate scope, good for specific C-N bond formations.[13]
Common Issues Catalyst deactivation/poisoning, requires H₂ pressure equipment.[10]Requires large excess of corrosive formic acid, CO₂ byproduct.[5]Expensive ligands, requires inert atmosphere, potential for side reactions.
Typical Conditions 50-70°C, H₂ pressure (e.g., 40 psi), Methanol solvent.[1]80-100°C, excess HCOOH and H₂CO.[4]80-110°C, Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu).

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(Dimethylamino)benzoic Acid from 3-Nitrobenzoic Acid

This protocol is adapted from patented industrial processes and should be performed with appropriate safety precautions in a certified fume hood and with pressure-rated equipment.[1][2]

  • Reactor Setup: To a pressure reactor, add 3-nitrobenzoic acid (1 eq.), 5% Palladium on Carbon (approx. 1-2 mol% Pd), and methanol.

  • Hydrogenation of Nitro Group: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 40-80 psi). Heat the mixture to 55-65°C with vigorous stirring. Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Reductive Methylation: Carefully vent the reactor. Add an aqueous solution of formaldehyde (approx. 2.2 eq.).

  • Second Hydrogenation: Reseal the reactor, purge again, and re-pressurize with hydrogen. Continue stirring at the same temperature until hydrogen uptake ceases again.

  • Workup: Cool the reactor and vent. Filter the reaction mixture to recover the Pd/C catalyst.[2] The catalyst can be washed with methanol and stored wet for reuse.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry to yield 3-(Dimethylamino)benzoic acid.[2]

Protocol 2: Eschweiler-Clarke Synthesis from 3-Aminobenzoic Acid

This protocol is based on the classic Eschweiler-Clarke reaction and should be performed in a well-ventilated fume hood due to the use of formic acid and formaldehyde.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-aminobenzoic acid (1 eq.).

  • Reagent Addition: Add formic acid (e.g., 5-10 eq., can act as solvent) followed by an aqueous solution of formaldehyde (37%, approx. 2.5-3.0 eq.).

  • Heating: Heat the reaction mixture to 80-100°C for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product may precipitate during neutralization.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with cold water and dry. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate after basification of the aqueous layer.

References
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Process for preparing N,N-dimethylaminobenzoic acids. (1980, November 18). Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved January 24, 2026, from [Link]

  • Process for the preparation of 3-(N,N-dimethylamino)benzoic acid. (n.d.). Google Patents.
  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 24, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved January 24, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. (1997, December 19). European Patent Office. Retrieved January 24, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Optimizing Enzymatic Assays with 3-(Dimethylamino)benzoic Acid (DMABA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 3-(Dimethylamino)benzoic acid (DMABA) in enzymatic assays. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of pH optimization and ensure the accuracy and reproducibility of your experimental results.

Introduction to DMABA in Enzymatic Assays

3-(Dimethylamino)benzoic acid (DMABA) is a versatile chromogenic substrate commonly employed in two key enzymatic assays: the determination of hyaluronidase activity via the Morgan-Elson reaction and the quantification of peroxidase activity.[1] In both assays, the generation of a colored product, which is quantified spectrophotometrically, is directly proportional to the enzyme's activity. However, the chemical reactions that lead to color formation are highly dependent on the pH of the reaction environment. Therefore, meticulous pH optimization is paramount for obtaining reliable and consistent data.

This guide will delve into the critical aspects of pH control in DMABA-based assays, providing you with the scientific rationale behind experimental choices and practical steps to overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing inconsistent results in my hyaluronidase assay using the Morgan-Elson method. Could pH be the culprit?

A1: Absolutely. The Morgan-Elson reaction is a two-step process, and both steps are influenced by pH.[2]

  • Step 1: Acetylglucosamine Formation: The enzymatic reaction itself, where hyaluronidase cleaves hyaluronic acid, has an optimal pH that is specific to the enzyme source. For instance, bovine testicular hyaluronidase exhibits optimal activity in a pH range of 4.5 to 6.0.[3]

  • Step 2: Color Development: The subsequent color-forming reaction, where DMABA (in the form of Ehrlich's reagent) reacts with the N-acetylglucosamine produced in the first step, requires acidic conditions.[4]

Troubleshooting Inconsistent Results:

  • Verify Enzyme's Optimal pH: Always confirm the optimal pH for your specific hyaluronidase. This information is typically provided in the manufacturer's technical data sheet. If you are using a novel hyaluronidase, you will need to determine its pH optimum empirically.

  • Buffer Selection: Use a buffer system that can effectively maintain the desired pH throughout the enzymatic reaction. See the "Buffer Selection Guide" section below for more details.

  • Consistent pH in All Steps: Ensure that the pH is consistent across all your experimental replicates for each step of the assay. Small variations in pH can lead to significant differences in the final absorbance readings.

Q2: What is the pKa of DMABA, and why is it important for my assay?

A2: The predicted pKa of 3-(Dimethylamino)benzoic acid is approximately 3.36. The pKa is the pH at which the carboxylic acid group of DMABA is 50% ionized.

Why it Matters:

  • Buffer Capacity: A buffer is most effective at maintaining pH within approximately one pH unit of its pKa. While DMABA itself is not typically used as the primary buffer in these assays, its own ionization state can be influenced by the assay's pH.

  • Reactivity: The reactivity of DMABA in the color-forming reaction can be influenced by its protonation state. Understanding its pKa can help in optimizing the conditions for the color development step.

Visualizing the pH Optimization Workflow

To systematically optimize the pH of your enzymatic assay, a structured approach is essential. The following workflow diagram illustrates the key decision points and experimental stages.

pH_Optimization_Workflow Workflow for pH Optimization of DMABA-Based Assays cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement start Define Enzyme and Substrate buffer_prep Prepare a Range of Buffers start->buffer_prep Select appropriate buffer systems ph_profile Determine Enzyme pH Profile buffer_prep->ph_profile Test enzyme activity across a pH range data_analysis Analyze Data and Determine Optimal pH ph_profile->data_analysis Plot activity vs. pH assay_opt Optimize Assay Conditions validation Validate Assay with Optimized pH assay_opt->validation Confirm reproducibility and robustness data_analysis->assay_opt Select optimal pH for further optimization

Caption: A flowchart outlining the systematic approach to pH optimization for enzymatic assays.

In-Depth Troubleshooting Guides

Problem: High Background Signal in Peroxidase Assays

A high background signal in your peroxidase assay can mask the true enzymatic activity, leading to inaccurate results.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Spontaneous Oxidation of DMABA At certain pH values, DMABA may slowly oxidize in the presence of hydrogen peroxide even without the enzyme, leading to a high background.1. Run a "no-enzyme" control: This is crucial to quantify the rate of spontaneous oxidation. 2. Adjust the pH: The optimal pH for many peroxidases, such as horseradish peroxidase (HRP), is between 6.0 and 6.5.[5] Moving the assay pH to this range may reduce the non-enzymatic oxidation. 3. Optimize Hydrogen Peroxide Concentration: Titrate the concentration of H₂O₂ to find the lowest concentration that still provides a robust enzymatic signal.
Contaminating Peroxidases Your sample may contain endogenous peroxidases that are contributing to the signal.1. Include a sample blank: This is a control that contains your sample but not the exogenous peroxidase. 2. Heat inactivation: If possible, heat-inactivate your sample before adding the assay reagents to denature any endogenous enzymes. Note that this is not always feasible if your analyte of interest is heat-labile.
Spectroscopic Interference Other components in your sample may absorb light at the same wavelength as the oxidized DMABA product.1. Run a sample blank without DMABA: This will help you determine if your sample itself has significant absorbance at the detection wavelength. 2. Sample purification: If interference is high, consider purifying your sample to remove the interfering substances.
Problem: Low Signal or No Color Development in Hyaluronidase (Morgan-Elson) Assay

A weak or absent signal can be frustrating. Here's how to troubleshoot this issue systematically.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal pH for Hyaluronidase If the pH of the enzymatic reaction is outside the optimal range for your hyaluronidase, its activity will be low, resulting in minimal product formation.1. Re-verify the optimal pH: Consult the literature or the manufacturer's data for the specific hyaluronidase you are using. Bovine testicular hyaluronidase, for example, has an optimal pH between 4.5 and 6.0.[3] 2. Perform a pH profile: If the optimal pH is unknown, you must determine it experimentally by running the assay over a range of pH values.
Incorrect pH for Color Development The reaction of DMABA with N-acetylglucosamine requires acidic conditions. If the pH is not sufficiently low, the color will not develop properly.1. Check the pH of your Ehrlich's reagent: Ensure that your Ehrlich's reagent (a solution of DMABA in an acidic solvent) is properly prepared and has a low pH. 2. Ensure proper mixing: After the enzymatic reaction, make sure the acidic Ehrlich's reagent is thoroughly mixed with the reaction mixture to lower the pH appropriately.
Interfering Substances Several compounds can interfere with the Morgan-Elson assay, leading to a reduced signal.[6][7]1. Identify potential inhibitors: Compounds such as disodium cromoglycate, (+)-catechin, and penicillamine have been reported to interfere with this assay.[6] 2. Sample dialysis/purification: If you suspect the presence of interfering substances, consider dialyzing or purifying your sample before the assay.
Precipitate Formation The Morgan-Elson assay is known to sometimes produce interfering precipitates, which can scatter light and affect absorbance readings.[6]1. Centrifugation: Before reading the absorbance, centrifuge your samples to pellet any precipitate. 2. Assay modification: Some studies have explored modifications to the Morgan-Elson method to reduce precipitation.

Experimental Protocol: Determining the Optimal pH for a Novel Enzyme

This protocol provides a general framework for determining the optimal pH for an enzyme that is assayed using DMABA.

Materials:

  • Enzyme of interest

  • Substrate (e.g., hyaluronic acid for hyaluronidase, a suitable substrate for peroxidase)

  • 3-(Dimethylamino)benzoic acid (DMABA)

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, Tris)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges, for example:

    • Citrate buffer: pH 3.0 - 6.0

    • Phosphate buffer: pH 6.0 - 8.0

    • Tris buffer: pH 7.5 - 9.0

  • Set up the enzymatic reaction: For each pH to be tested, prepare a reaction mixture containing the buffer, substrate, and enzyme. It is critical to keep the concentrations of the enzyme and substrate constant across all pH values.

  • Incubate the reaction: Incubate the reaction mixtures at the optimal temperature for the enzyme for a fixed period.

  • Stop the reaction and develop the color:

    • For Hyaluronidase (Morgan-Elson): Stop the enzymatic reaction and proceed with the addition of reagents for the color development step, including Ehrlich's reagent (acidic DMABA).

    • For Peroxidase: The color development with DMABA and hydrogen peroxide occurs during the enzymatic reaction. Stop the reaction at a specific time point (e.g., by adding a stopping reagent or by taking a reading at a fixed time).

  • Measure the absorbance: Read the absorbance of the colored product at the appropriate wavelength.

  • Plot the results: Plot the enzyme activity (proportional to the absorbance) against the pH. The pH at which the highest activity is observed is the optimal pH for your enzyme under those assay conditions.

Buffer Selection Guide

Choosing the right buffer is critical for maintaining a stable pH. Here is a table of common biological buffers and their effective pH ranges.

BufferpKa (at 25°C)Effective pH Range
Citric Acid3.13, 4.76, 6.402.1 - 7.4
Acetic Acid4.763.8 - 5.8
MES6.155.5 - 6.7
PIPES6.806.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.556.8 - 8.2
Tris8.067.5 - 9.0
Bicine8.357.6 - 9.0
CAPS10.409.7 - 11.1

Visualizing the Morgan-Elson Reaction and pH Influence

The following diagram illustrates the key steps of the Morgan-Elson reaction and highlights the pH-sensitive stages.

Morgan_Elson_Reaction pH-Dependent Steps in the Morgan-Elson Reaction cluster_enzymatic Enzymatic Cleavage cluster_colorimetric Colorimetric Reaction HA Hyaluronic Acid NAG N-Acetylglucosamine HA->NAG Hyaluronidase (Optimal pH 4-6) Chromogen Chromogen Formation (Alkaline pH) NAG->Chromogen Heat Colored_Product Colored Product Chromogen->Colored_Product DMABA (Ehrlich's Reagent, Acidic pH)

Sources

Validation & Comparative

A Comparative Analysis of 3-((Dimethylamino)methyl)benzoic Acid Derivatives: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among the myriad of privileged structures in medicinal chemistry, derivatives of benzoic acid have consistently proven to be a fertile ground for innovation. This guide provides a comprehensive comparative analysis of derivatives of 3-((dimethylamino)methyl)benzoic acid, a versatile scaffold with demonstrated potential across various therapeutic areas.

This document will delve into the synthesis, characterization, and comparative biological evaluation of key derivatives, drawing upon field-proven insights and experimental data. We will explore the nuanced structure-activity relationships (SAR) that govern the pharmacological effects of these compounds, with a particular focus on their applications as cholinesterase inhibitors and analgesics. Through detailed protocols, data-driven comparisons, and mechanistic explorations, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of 3-((dimethylamino)methyl)benzoic acid derivatives.

The 3-((Dimethylamino)methyl)benzoic Acid Scaffold: A Building Block for Bioactive Molecules

The parent compound, 3-((dimethylamino)methyl)benzoic acid, presents a unique combination of a carboxylic acid, a tertiary amine, and an aromatic ring. The carboxylic acid group serves as a key interaction point, capable of forming hydrogen bonds and salt bridges with biological targets. The dimethylaminomethyl substituent at the meta position influences the molecule's basicity, solubility, and steric profile, offering a handle for fine-tuning its properties.

The true potential of this scaffold lies in its derivatization, primarily through modifications of the carboxylic acid group to form esters and amides. These modifications not only alter the physicochemical properties of the parent molecule but can also dramatically impact its biological activity.

Synthesis of 3-((Dimethylamino)methyl)benzoic Acid Derivatives: Esters and Amides

The synthesis of 3-((dimethylamino)methyl)benzoic acid derivatives typically proceeds from the parent carboxylic acid. The following protocols outline the general procedures for the synthesis of its ester and amide derivatives.

Experimental Protocol: Synthesis of 3-((Dimethylamino)methyl)benzoic Acid Esters (General Procedure)

This protocol describes a standard acid-catalyzed esterification.

Materials:

  • 3-((Dimethylamino)methyl)benzoic acid

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 3-((dimethylamino)methyl)benzoic acid (1.0 eq) in the desired alcohol (as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Experimental Protocol: Synthesis of 3-((Dimethylamino)methyl)benzamide Derivatives (General Procedure)

This protocol outlines the synthesis of amides via an activated carboxylic acid intermediate using a coupling agent.

Materials:

  • 3-((Dimethylamino)methyl)benzoic acid

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Lithium chloride solution (5%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 3-((dimethylamino)methyl)benzoic acid (1.0 eq), the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Comparative Analysis of Biological Activity

To illustrate the impact of derivatization on biological activity, we will examine two case studies: benzamide and picolinamide derivatives as cholinesterase inhibitors and piperidine-based derivatives as potent analgesics.

Case Study 1: Cholinesterase Inhibition by Benzamide and Picolinamide Derivatives

A study by Wang et al. (2017) provides a compelling example of how systematic structural modifications of a scaffold containing a dimethylamine side chain can lead to potent and selective enzyme inhibitors. The researchers synthesized a series of benzamide and picolinamide derivatives and evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

The general structure of the synthesized compounds is shown below:

Caption: General structure of the synthesized benzamide and picolinamide derivatives.

The following table summarizes the inhibitory activities (IC50 values) of a selection of these derivatives.

CompoundXRAChE IC50 (μM)BChE IC50 (μM)Selectivity (BChE/AChE)
4a CH2-N(CH₃)₂> 100> 100-
4b CH3-N(CH₃)₂15.8 ± 1.2> 100> 6.3
4c CH4-N(CH₃)₂42.7 ± 3.5> 100> 2.3
7a N2-N(CH₃)₂2.49 ± 0.19> 250> 100
7d N3-N(CH₃)₂8.71 ± 0.76> 250> 28.7
7g N4-N(CH₃)₂28.3 ± 2.1> 250> 8.8

Data sourced from: Wang, et al. Bioorganic & Medicinal Chemistry Letters, 2017.[1]

Analysis of Structure-Activity Relationships:

  • Impact of the Heteroatom (X): A clear trend emerges when comparing the benzamide (X=CH) and picolinamide (X=N) derivatives. The picolinamide derivatives consistently exhibit greater inhibitory potency against AChE than their benzamide counterparts. This suggests that the nitrogen atom in the pyridine ring plays a crucial role in binding to the enzyme, possibly through hydrogen bonding or altered electronic properties.[1]

  • Position of the Dimethylamine Side Chain (R): The position of the dimethylamine group on the aniline ring significantly influences inhibitory activity. For both series, the ortho-substituted derivative (2-N(CH₃)₂) is the most potent AChE inhibitor.[1] This indicates a specific spatial requirement for the dimethylamine group to interact effectively with the active site of AChE.

  • Selectivity: The picolinamide derivative 7a not only displays the highest potency but also the greatest selectivity for AChE over BChE.[1] This is a desirable characteristic for potential Alzheimer's disease therapeutics, as selective AChE inhibition is thought to be more beneficial.

SAR_Summary cluster_scaffold Core Scaffold Modification cluster_substituent Substituent Position Benzamide Benzamide (X=CH) Picolinamide Picolinamide (X=N) Picolinamide->Benzamide Increased AChE Potency Potency Optimal AChE Inhibition Picolinamide->Potency Ortho Ortho (2-N(CH3)2) Meta Meta (3-N(CH3)2) Ortho->Meta Higher Potency Ortho->Potency Para Para (4-N(CH3)2) Meta->Para Higher Potency

Caption: Key structure-activity relationships for cholinesterase inhibitors.

Case Study 2: Analgesic Activity of Piperidine-Based Derivatives

While not direct derivatives of benzoic acid, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamides, designed based on the structure of the analgesic drug Tramadol, highlights the broader applicability of the 3-((dimethylamino)methyl) pharmacophore. A study by Huang et al. (2020) demonstrated that these compounds are potent and selective μ-opioid receptor (MOR) agonists with significant analgesic effects.

The lead compound from this study, 2a , exhibited high affinity and selectivity for the MOR.

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)Analgesic Activity (ED50, mg/kg)
2a 7.3 ± 0.5849.4 ± 96.649.1 ± 6.93.1

Data sourced from: Huang, et al. European Journal of Medicinal Chemistry, 2020.[2]

The potent analgesic activity of this compound, which was blocked by the opioid antagonist naloxone, confirms its mechanism of action through the opioid system.[2] This provides a compelling rationale for exploring the opioid receptor signaling pathway in the context of these derivatives.

Mechanistic Insights: The Opioid Receptor Signaling Pathway

Opioids exert their analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Opioid_Signaling Opioid Opioid Agonist (e.g., Derivative 2a) MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein Gαi/βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Gβγ inhibits K_channel GIRK Channel G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca2+ Influx Ca_channel->Ca_ion Mediates K_ion K+ Efflux K_channel->K_ion Mediates PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization

Caption: Simplified schematic of the μ-opioid receptor signaling pathway.

Upon binding of an agonist like derivative 2a to the MOR, the associated inhibitory G-protein (Gi) is activated. This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux. The combined effect of these events is a hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus inhibiting the transmission of pain signals.

Experimental Protocols for Characterization

The structural elucidation and purity determination of synthesized 3-((dimethylamino)methyl)benzoic acid derivatives are crucial for establishing unambiguous structure-activity relationships. Standard analytical techniques are employed for this purpose.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the synthesized molecule.

  • Procedure: A small amount of the purified compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the FT-IR spectrometer and the spectrum is recorded.

  • Expected Peaks:

    • Esters: A strong carbonyl (C=O) stretch around 1735-1750 cm⁻¹ and C-O stretches.

    • Amides: A carbonyl (C=O) stretch around 1630-1690 cm⁻¹ and N-H stretches (for primary and secondary amides).

    • Aromatic Ring: C-H stretching and bending vibrations.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the detailed molecular structure, including the connectivity of atoms and the stereochemistry.

  • Procedure: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired.

  • Expected Signals:

    • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the (dimethylamino)methyl group, the methyl protons of the dimethylamino group, and protons from the ester or amide moiety.

    • ¹³C NMR: Signals for all unique carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.

Protocol: Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern.

  • Procedure: A dilute solution of the compound is introduced into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the polarity and thermal stability of the compound.

  • Expected Result: The mass spectrum will show a molecular ion peak (or a protonated/sodiated molecular ion peak) corresponding to the molecular weight of the compound.

Conclusion and Future Directions

The derivatives of 3-((dimethylamino)methyl)benzoic acid represent a promising and versatile class of compounds with significant potential in drug discovery. As demonstrated through the case studies presented, simple modifications to the core scaffold, such as the formation of amides and the variation of substituent positions, can lead to profound changes in biological activity and target selectivity.

The picolinamide derivatives with a dimethylamine side chain have emerged as potent and selective acetylcholinesterase inhibitors, warranting further investigation for the treatment of neurodegenerative diseases. Similarly, the analgesic properties of related piperidine-based structures underscore the value of the 3-((dimethylamino)methyl) pharmacophore in the design of novel pain therapeutics targeting the opioid system.

Future research in this area should focus on expanding the diversity of derivatives and exploring a wider range of biological targets. The synthesis of novel esters and amides with various substituents on the aromatic ring and the amine moiety could uncover new structure-activity relationships and lead to the identification of compounds with improved pharmacological profiles. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this exciting chemical space.

References

  • Wang, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.
  • Huang, H., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis and in-vitro antibacterial activity of 3-alkoxy-4-hydroxybenzoic acid and 3,5-dialkoxy-4-hydroxybenzoic acid derivatives. Archiv der Pharmazie, 339(1), 33-37.
  • Wang, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. Available at: [Link]

  • Huang, H., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. Available at: [Link]

  • Kubo, K., et al. (1992). Synthesis and analgesic activity of 1,4-disubstituted piperidine derivatives. Journal of Medicinal Chemistry, 35(15), 2821-2828.
  • Pasternak, G. W. (2014). Opiate receptors. The Journal of the American Society for Experimental NeuroTherapeutics, 11(3), 488-494.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

Sources

Head-to-head comparison of different analytical methods for 3-((Dimethylamino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, head-to-head comparison of various analytical methods for 3-((Dimethylamino)methyl)benzoic acid, a key chemical intermediate. The methodologies discussed herein are grounded in established analytical principles and validated against international standards to ensure scientific integrity.

This document will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Titrimetry. Each method is evaluated for its strengths, limitations, and optimal applications, supported by detailed experimental protocols and validation insights.

The Importance of Method Selection

The choice of an analytical method is a critical decision in the pharmaceutical development pipeline. It directly impacts the reliability of data submitted for regulatory approval and ensures the safety and efficacy of the final drug product. A well-chosen and validated method provides confidence in product quality, from raw material testing to final batch release.[1][2] This guide is designed to empower you to make informed decisions based on the specific requirements of your analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[3] For a polar compound like 3-((Dimethylamino)methyl)benzoic acid, reversed-phase HPLC with UV detection is a highly suitable method for quantification.

The "Why" Behind the HPLC Protocol

The selection of a C18 column is based on its ability to retain the analyte through hydrophobic interactions, while the acidic mobile phase (containing formic or acetic acid) serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The organic modifier, typically acetonitrile or methanol, is optimized to achieve a suitable retention time and separation from potential impurities. UV detection is chosen for its simplicity and the presence of a chromophore in the analyte.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution may be employed for optimal separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 3-((Dimethylamino)methyl)benzoic acid reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing 3-((Dimethylamino)methyl)benzoic acid and dissolve it in the mobile phase to achieve a concentration within the calibration range.

3. Method Validation (per ICH Q2(R1) Guidelines): [4][5]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to demonstrate that there is no interference at the retention time of 3-((Dimethylamino)methyl)benzoic acid.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 3-((Dimethylamino)methyl)benzoic acid, derivatization is typically required to increase its volatility and thermal stability for GC analysis.

The Rationale for Derivatization in GC-MS

The carboxylic acid and tertiary amine groups in the molecule make it polar and prone to thermal degradation at the high temperatures of the GC inlet. Derivatization, for instance, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts these polar groups into less polar and more volatile trimethylsilyl (TMS) derivatives, enabling their passage through the GC column.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Inlet Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu in full scan mode.

2. Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Accurately weigh the reference standard or sample into a vial. Add a suitable solvent (e.g., pyridine) and the derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Reaction: Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS.

3. Method Validation:

  • Validation parameters similar to HPLC would be assessed, with a focus on the consistency and completeness of the derivatization reaction. Specificity is enhanced by the mass spectrometric detection, which provides structural information.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

qNMR has emerged as a powerful tool for the quantitative analysis of pharmaceuticals, offering a primary method of measurement without the need for a specific reference standard of the analyte.[6][7][8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

The Principle of qNMR

By integrating the area of a specific proton signal of the analyte and comparing it to the integral of a known amount of an internal standard with a certified purity, the absolute quantity of the analyte can be determined. For 3-((Dimethylamino)methyl)benzoic acid, the distinct signals of the dimethylamino protons or the aromatic protons can be used for quantification.

Experimental Protocol: 1H-qNMR

1. Instrumentation and Experimental Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6 or CDCl3).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: A calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a sufficient number of scans for a good signal-to-noise ratio.

2. Sample Preparation:

  • Sample Preparation: Accurately weigh the sample and the internal standard into the same NMR tube. Add the deuterated solvent and ensure complete dissolution.

3. Data Processing and Calculation:

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

  • Integration: Integrate the selected signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Titrimetry: A Classic and Cost-Effective Approach

Acid-base titration is a well-established, simple, and cost-effective method for the quantification of acidic or basic compounds.[10] Given the presence of a carboxylic acid group, 3-((Dimethylamino)methyl)benzoic acid can be readily assayed by titration with a standardized base.

The Chemistry Behind the Titration

The carboxylic acid group of the analyte reacts with a strong base, such as sodium hydroxide, in a 1:1 stoichiometric ratio. The endpoint of the titration, where all the acid has been neutralized, can be determined using a colorimetric indicator or by monitoring the pH change with a potentiometer.

Experimental Protocol: Acid-Base Titration

1. Reagents and Equipment:

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against a primary standard (e.g., potassium hydrogen phthalate).

  • Solvent: A mixture of ethanol and water to dissolve the analyte.

  • Indicator: Phenolphthalein solution.

  • Equipment: A burette, a magnetic stirrer, and a pH meter for potentiometric titration.

2. Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the ethanol/water mixture.

  • Titration: Add a few drops of phenolphthalein indicator and titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed. For potentiometric titration, monitor the pH and determine the endpoint from the inflection point of the titration curve.

3. Calculation:

  • The percentage purity is calculated based on the volume of titrant consumed, the molarity of the titrant, and the mass of the sample.

Visualizing the Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for HPLC analysis of 3-((Dimethylamino)methyl)benzoic acid.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Add Solvent & Derivatizing Agent A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample C->D E GC Separation D->E F MS Detection (EI) E->F G Extract Ion Chromatograms F->G H Identify Compound by Mass Spectrum G->H I Quantify using Internal/External Standard H->I

Caption: Workflow for GC-MS analysis with derivatization.

qNMR Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent in NMR Tube A->B C Acquire 1H-NMR Spectrum B->C D Process Spectrum (Phasing, Baseline) C->D E Integrate Analyte & Standard Signals D->E F Calculate Purity E->F

Caption: Workflow for quantitative NMR (qNMR) analysis.

Titrimetric Analysis Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Standardize Titrant (NaOH) B Accurately Weigh Sample C Dissolve in Solvent B->C D Add Indicator C->D E Titrate with Standardized NaOH D->E F Observe Endpoint E->F G Record Volume of Titrant F->G H Calculate Purity G->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((Dimethylamino)methyl)benzoic acid
Reactant of Route 2
3-((Dimethylamino)methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.